Molidustat Sodium
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2-(6-morpholin-4-ylpyrimidin-4-yl)-4-(triazol-1-yl)pyrazol-3-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N8O2.Na/c22-13-10(20-2-1-16-18-20)8-17-21(13)12-7-11(14-9-15-12)19-3-5-23-6-4-19;/h1-2,7-9,22H,3-6H2;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRQLKYGGSWDNH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)N3C(=C(C=N3)N4C=CN=N4)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N8NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375799-59-9 | |
| Record name | Sodium 1-[6-(morpholin-4-yl)pyrimidin-4-yl]-4-(1H-1,2,3-triazol-1-yl)-1H-pyrazol-5-olate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MOLIDUSTAT SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CI0NE7C96T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Molidustat Sodium mechanism of action in renal anemia
An In-depth Technical Guide on the Core Mechanism of Action of Molidustat Sodium in Renal Anemia
Executive Summary
Anemia is a frequent and debilitating complication of chronic kidney disease (CKD), primarily resulting from diminished production of erythropoietin (EPO) by the failing kidneys. This compound (BAY 85-3934) is an orally administered, small-molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzymes, representing a novel therapeutic class for treating renal anemia.[1][2] By inhibiting HIF-PH, Molidustat mimics the body's natural response to hypoxia, leading to the stabilization of Hypoxia-Inducible Factors (HIFs).[3][4] This stabilization triggers a coordinated physiological response that includes increased endogenous EPO production and improved iron metabolism, ultimately stimulating erythropoiesis and correcting anemia.[5][6] This guide provides a detailed examination of the molecular mechanism, quantitative efficacy, and key experimental methodologies related to Molidustat.
Core Mechanism of Action: HIF-PH Inhibition
The central mechanism of Molidustat revolves around the modulation of the HIF signaling pathway, a master regulator of the cellular response to oxygen availability.
The HIF Pathway in Normoxia and Hypoxia
Under normal oxygen conditions (normoxia), the alpha subunit of HIF (HIF-α) is continuously synthesized but rapidly degraded. Specific prolyl residues on HIF-α are hydroxylated by HIF-prolyl hydroxylase (HIF-PH) enzymes, also known as prolyl hydroxylase domain enzymes (PHDs).[4][7] These enzymes require oxygen, iron (Fe²⁺), and 2-oxoglutarate as co-substrates.[6][7] The hydroxylation of HIF-α allows it to be recognized by the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex.[4][8] This complex tags HIF-α with ubiquitin, targeting it for immediate degradation by the proteasome.[4]
In hypoxic conditions, the lack of molecular oxygen limits the activity of HIF-PH enzymes.[3] As a result, HIF-α is not hydroxylated and escapes degradation, allowing it to accumulate in the cytoplasm.[7] Stabilized HIF-α then translocates to the nucleus and forms a heterodimer with its constitutively expressed partner, HIF-β (also known as ARNT).[4] This HIF-α/β complex binds to specific DNA sequences called hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription.[4][9]
Molidustat's Role in Mimicking Hypoxia
Molidustat functions as a competitive inhibitor of HIF-PH, binding to the active site and preventing the hydroxylation of HIF-α even in the presence of normal oxygen levels.[3][8] This pharmacological inhibition effectively mimics a state of hypoxia.[10] The key downstream consequences are:
-
Increased Endogenous Erythropoietin (EPO) Production : The primary target gene of the HIF complex relevant to anemia is EPO. Activation of EPO gene transcription, predominantly in the renal interstitial fibroblasts of the kidney, leads to increased synthesis and secretion of EPO.[3][10][11] This rise in circulating EPO stimulates the proliferation and differentiation of erythroid progenitor cells in the bone marrow, increasing red blood cell production.[3] Unlike treatment with recombinant human EPO (rhEPO), Molidustat induces endogenous EPO levels that tend to remain within the normal physiological range.[10][12]
-
Improved Iron Metabolism and Availability : The HIF pathway also upregulates genes involved in iron absorption, mobilization, and utilization, which are essential for effective erythropoiesis.[4][13] HIF activation has been shown to decrease the expression of hepcidin, the main regulator of iron homeostasis.[4][13] Lower hepcidin levels lead to increased iron efflux from stores and enhanced intestinal iron absorption, making more iron available for incorporation into hemoglobin.[13]
References
- 1. HIF prolyl-hydroxylase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Discovery of Molidustat (BAY 85-3934): A Small-Molecule Oral HIF-Prolyl Hydroxylase (HIF-PH) Inhibitor for the Treatment of Renal Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. karger.com [karger.com]
- 5. Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors as a New Treatment Option for Anemia in Chronic Kidney Disease [mdpi.com]
- 6. Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]
- 11. Efficacy and Safety of Molidustat for Anemia in ESA-Naive Nondialysis Patients: A Randomized, Phase 3 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molidustat for the treatment of renal anaemia in patients with non-dialysis-dependent chronic kidney disease: design and rationale of two phase III studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The efficacy and safety of molidustat for anemia in dialysis-dependent and non-dialysis-dependent chronic kidney disease patients: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Molidustat Sodium: A Technical Guide to the Discovery and Development of a Novel HIF-PH Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of Molidustat Sodium (BAY 85-3934), a novel small-molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) for the treatment of renal anemia.
Introduction: Addressing the Unmet Need in Renal Anemia
Anemia is a common and serious complication of chronic kidney disease (CKD), primarily caused by deficient production of erythropoietin (EPO) by the failing kidneys. For decades, the standard of care has been treatment with recombinant human EPO and other erythropoiesis-stimulating agents (ESAs). However, ESAs have limitations, including the need for parenteral administration and potential associations with cardiovascular events.
The discovery of the HIF pathway and its role in regulating endogenous EPO production has opened a new therapeutic avenue. This compound is an orally administered HIF-PH inhibitor that stabilizes HIF, leading to a physiological increase in endogenous EPO production and subsequent erythropoiesis.
Discovery and Lead Optimization
The journey to Molidustat began with a high-throughput screening (HTS) of Bayer's corporate compound library to identify inhibitors of HIF-prolyl hydroxylases. This screening identified a promising hit compound, BAY-908. Subsequent lead optimization efforts focused on improving potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of Molidustat (BAY 85-3934).
Mechanism of Action: HIF-PH Inhibition
Under normoxic conditions, the alpha subunit of HIF (HIF-α) is hydroxylated by HIF-PH enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. In hypoxic conditions, HIF-PH activity is inhibited, allowing HIF-α to accumulate, translocate to the nucleus, and dimerize with HIF-β. This heterodimer then binds to hypoxia-response elements (HREs) on target genes, including the EPO gene, to stimulate their transcription.
Molidustat mimics a hypoxic state by competitively inhibiting HIF-PH enzymes, thereby preventing the degradation of HIF-α even in the presence of normal oxygen levels. This leads to the stabilization of HIF-α and the subsequent transcription of EPO and other genes involved in erythropoiesis.
Molidustat Sodium: A Deep Dive into its Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of Molidustat Sodium (BAY 85-3934), a potent and selective inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzymes. Molidustat is a promising therapeutic agent for the treatment of anemia associated with chronic kidney disease (CKD)[1][2][3]. By inhibiting HIF-PH, Molidustat mimics a hypoxic state, leading to the stabilization of HIF-α and subsequent transcription of hypoxia-inducible genes, including erythropoietin (EPO), which stimulates red blood cell production[1][3][4]. This document details the key structural modifications of the Molidustat core, their impact on inhibitory activity, and the experimental methodologies used in these pivotal studies.
Core Structure and Mechanism of Action
Molidustat belongs to a class of 2,4-diheteroaryl-1,2-dihydro-3H-pyrazol-3-one derivatives[1]. The core scaffold was identified through high-throughput screening, with the initial hit being BAY-908[1]. The mechanism of action revolves around the inhibition of HIF-prolyl hydroxylases (PHD1, PHD2, and PHD3), which are 2-oxoglutarate (2-OG) and Fe(II)-dependent dioxygenases[4][5]. Under normoxic conditions, these enzymes hydroxylate specific proline residues on the HIF-α subunit, targeting it for ubiquitination and proteasomal degradation. By inhibiting these enzymes, Molidustat allows HIF-α to accumulate, translocate to the nucleus, and dimerize with HIF-β, initiating the transcription of target genes[4].
The HIF-1α Signaling Pathway
The following diagram illustrates the HIF-1α signaling pathway and the point of intervention for Molidustat.
Caption: HIF-1α signaling pathway under normoxia and hypoxia/Molidustat inhibition.
Structure-Activity Relationship (SAR) Studies
The development of Molidustat from the initial screening hit, BAY-908, involved systematic modifications to the core structure to optimize potency, selectivity, and pharmacokinetic properties. The key areas of modification were the pyrazolone core, the "left-hand side" (LHS) heteroaryl ring, and the "right-hand side" (RHS) heteroaryl ring.
SAR of the Pyrazolone Core Moiety
Modifications to the central pyrazolone ring generally led to a significant decrease in inhibitory activity, indicating a steep SAR for this part of the molecule.
| Compound | Modification | PHD1 IC50 (µM) |
| 1 (BAY-908) | Pyrazolone | 0.43 |
| 3 | 5-Methyl-pyrazolone | 3.5 |
| 4 | 1,2,3-Triazol-4-one | 24 |
| 5 | Pyrazole-3-thione | 7.5 |
| 6 | 3-Amino-pyrazole | >50 |
| Data sourced from[1] |
SAR of the "Left-Hand Side" (LHS) Heteroaryl Ring
The LHS of the molecule was extensively explored to improve potency and metabolic stability.
| Compound | LHS Moiety | PHD1 IC50 (µM) |
| 1 (BAY-908) | Pyridin-3-yl | 0.43 |
| 16 | Pyridin-2-yl | 0.28 |
| 17 | Pyridin-4-yl | 0.53 |
| 26 | Imidazol-1-yl | 0.17 |
| 34 | 6-Cyano-pyridin-3-yl | 0.04 |
| 35 | 5-Cyano-pyridin-3-yl | 1.0 |
| 44 | Imidazol-1-yl | 0.5 |
| 45 (Molidustat) | 1,2,3-Triazol-1-yl | 0.49 |
| Data sourced from[1] |
The introduction of a cyano group at the 6-position of the pyridine ring (compound 34 ) led to a significant increase in potency, possibly due to enhanced electrostatic interactions with Arg383 in the active site[1]. However, shifting the cyano group to the 5-position (compound 35 ) resulted in a tenfold drop in activity[1]. Ultimately, a 1,2,3-triazole ring was selected for the LHS of Molidustat, providing a good balance of potency and other drug-like properties.
SAR of the "Right-Hand Side" (RHS) Heteroaryl Ring
The RHS was modified to improve solubility and pharmacokinetic properties.
| Compound | RHS Moiety | PHD1 IC50 (µM) |
| 1 (BAY-908) | Pyridin-2-yl | 0.43 |
| 40 | 6-Morpholinyl-pyridin-3-yl | 0.18 |
| 41 | 6-(4-Methylpiperazin-1-yl)-pyridin-3-yl | 0.14 |
| 44 | 6-Piperidinyl-pyrimidin-4-yl | 0.5 |
| 45 (Molidustat) | 6-Morpholinyl-pyrimidin-4-yl | 0.49 |
| Data sourced from[1] |
The introduction of a morpholinyl-substituted pyrimidine on the RHS (compound 45 , Molidustat) resulted in a compound with favorable potency, solubility, and in vivo efficacy[1].
Experimental Protocols
The following sections provide an overview of the key experimental methodologies employed in the SAR studies of Molidustat.
HIF-PH Inhibition Assay (Biochemical Assay)
This assay quantifies the ability of a compound to inhibit the hydroxylation of a HIF-1α peptide by recombinant human HIF-PH enzymes. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Caption: Workflow for a typical HIF-PH TR-FRET inhibition assay.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human PHD1, PHD2, and PHD3 are used. The substrate is a synthetic peptide corresponding to a segment of HIF-1α (e.g., amino acids 556-574) that is biotinylated.
-
Reaction Mixture: The assay is typically performed in a buffer (e.g., 20 mM Tris, pH 7.5, 5 mM KCl, 1.5 mM MgCl2) containing the PHD enzyme, the biotinylated HIF-1α peptide, and cofactors: 2-oxoglutarate (e.g., 20 µM), FeSO4 (e.g., 10 µM), and ascorbate (e.g., 2 mM).
-
Compound Incubation: The test compounds are serially diluted and added to the reaction mixture.
-
Reaction Initiation and Incubation: The reaction is initiated and incubated at room temperature for a defined period.
-
Detection: The reaction is stopped, and detection reagents are added. These typically include a Europium-labeled antibody that specifically recognizes the hydroxylated proline residue and streptavidin-allophycocyanin (SA-APC) which binds to the biotinylated peptide. If the peptide is hydroxylated, the antibody and streptavidin are brought into close proximity, allowing for a FRET signal to be generated upon excitation.
-
Data Analysis: The TR-FRET signal is measured, and IC50 values are calculated from the dose-response curves.
HIF-Reporter Cell-Based Assay
This assay measures the ability of a compound to stabilize endogenous HIF-α and induce the transcription of a reporter gene under the control of a hypoxia-responsive element (HRE).
Methodology:
-
Cell Line: A human cell line (e.g., HeLa or Hep3B) is stably transfected with a plasmid containing a reporter gene (e.g., luciferase) driven by an HRE-containing promoter.
-
Cell Culture and Treatment: The cells are cultured under standard conditions and then treated with various concentrations of the test compound.
-
Incubation: The cells are incubated for a sufficient period (e.g., 16-24 hours) to allow for HIF-α stabilization and reporter gene expression.
-
Cell Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
Data Analysis: The luminescence signal is normalized to cell viability (e.g., using an MTT assay), and EC50 values are determined from the dose-response curves.
In Vivo Efficacy Studies in Rats
These studies assess the ability of a compound to stimulate EPO production and erythropoiesis in an animal model.
Methodology:
-
Animal Model: Male Wistar rats are typically used.
-
Compound Administration: The test compound is administered orally at various doses.
-
Blood Sampling: Blood samples are collected at different time points after administration.
-
EPO Measurement: Plasma EPO levels are measured using an enzyme-linked immunosorbent assay (ELISA).
-
Hematological Analysis: Red blood cell count, hemoglobin levels, and reticulocyte count are measured to assess the erythropoietic response.
-
Data Analysis: The dose-dependent effects on EPO production and hematological parameters are evaluated.
Conclusion
The SAR studies of Molidustat have successfully identified a potent and orally bioavailable inhibitor of HIF-PH enzymes. The key structural features contributing to its activity include the 2,4-diheteroaryl-1,2-dihydro-3H-pyrazol-3-one core, a 1,2,3-triazole as the LHS heteroaryl ring, and a morpholinyl-substituted pyrimidine as the RHS heteroaryl ring. These extensive SAR investigations, supported by robust in vitro and in vivo assays, have culminated in a promising clinical candidate for the treatment of renal anemia. The detailed understanding of Molidustat's SAR provides a valuable framework for the future design of novel HIF-PH inhibitors.
References
- 1. Absorption, distribution, metabolism and excretion of molidustat in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a cell-based reporter assay for screening of inhibitors of hypoxia-inducible factor 2-induced gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
Pharmacokinetics and pharmacodynamics of Molidustat Sodium
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Molidustat Sodium
Introduction
This compound is an orally administered, small-molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH).[1][2] It is under development for the treatment of anemia associated with chronic kidney disease (CKD).[1][3][4] By inhibiting HIF-PH, Molidustat mimics the body's natural response to hypoxia, leading to the stabilization of HIFs. This in turn stimulates the production of endogenous erythropoietin (EPO) and subsequent erythropoiesis.[1][2] This guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, intended for researchers, scientists, and drug development professionals.
Pharmacokinetics
The pharmacokinetic profile of Molidustat has been characterized in healthy male participants through various clinical studies, including mass balance and absolute bioavailability assessments.[5]
Absorption
Molidustat is rapidly absorbed following oral administration. In a study with a polyethylene glycol (PEG)-based solution, the median time to reach maximum plasma concentration (tmax) ranged from 0.25 to 0.75 hours.[5] Another study using an oral solution reported a median tmax of 0.375 hours.[5] The absolute bioavailability of a 50 mg oral immediate-release tablet was determined to be 59.0%.[5]
Distribution
Following absorption, Molidustat-related radioactivity is predominantly found in plasma rather than red blood cells.[5] After intravenous administration, the volume of distribution at steady state (Vss) was observed to be between 39.3 L and 50.0 L.[5]
Metabolism
The primary metabolic pathway for Molidustat is N-glucuronidation, which produces the major, pharmacologically inactive metabolite M-1.[2][5] This metabolite is the dominant component in plasma, accounting for 80.2% of the area under the concentration-time curve (AUC) for total radioactivity.[5][6]
Excretion
Molidustat and its metabolites are primarily excreted via the kidneys.[5] In a mass balance study, the total recovery of administered radioactivity was 97.0%, with 90.7% being excreted renally.[5][6] The majority of the excreted substance is the M-1 metabolite, which accounts for approximately 85% of the dose found in urine.[5][6] Only small amounts of unchanged Molidustat are found in the urine (~4%) and feces (~6%).[5][6] The apparent terminal half-life (t½) after oral administration is approximately 10.1 to 11.5 hours.[5]
Pharmacokinetic Data Summary
The following tables summarize the key pharmacokinetic parameters of Molidustat.
Table 1: Pharmacokinetic Parameters of Molidustat in Healthy Male Volunteers
| Parameter | Oral Administration (50 mg IR Tablet) | Intravenous Administration (25 mg) | Oral Administration (25 mg PEG Solution) |
|---|---|---|---|
| Absolute Bioavailability (F) | 59.0% | - | - |
| tmax (median, hours) | - | - | 0.375[5] |
| Cmax (mean) | - | - | - |
| AUC | - | - | - |
| Apparent t½ (hours) | 10.1[5] | 4.81[5] | 11.5[5] |
| CL/F (L/h) | 48.6[5] | - | - |
| Vz/F (L) | 707[5] | - | - |
| CL (L/h) | - | 28.7[5] | - |
| Vss (L) | - | 46.9[5] | - |
Data sourced from studies in healthy participants.[5] IR: Immediate Release, PEG: Polyethylene Glycol.
Table 2: Excretion of Molidustat and Metabolites
| Excretion Route | Unchanged Molidustat | Metabolite M-1 | Total Radioactivity |
|---|---|---|---|
| Renal | ~4% of dose[5] | ~85% of dose[5] | 90.7% of dose[5] |
| Fecal | ~6% of dose[5] | - | - |
| Total Recovery | - | - | 97.0% of dose [5] |
Experimental Protocols: Pharmacokinetic Studies
Mass Balance Study (Study 1)
-
Objective: To investigate the absorption, metabolism, and excretion of Molidustat.
-
Design: A single-center, open-label, non-randomized study.
-
Participants: 4 healthy male volunteers.
-
Intervention: A single oral dose of 25 mg [14C]-radiolabelled Molidustat (3.57 MBq) administered as a polyethylene glycol solution.[5]
-
Methodology: Blood, urine, and feces were collected for up to 10 days after administration.[6] Radioactivity in all samples was measured to determine the mass balance. Metabolite profiling was conducted on plasma, urine, and feces.[5]
Absolute Bioavailability Study (Study 2)
-
Objective: To determine the absolute bioavailability of oral Molidustat and to assess its pharmacodynamics.
-
Design: A single-center, open-label, randomized, two-part crossover study.
-
Participants: 16 healthy male volunteers in the bioavailability part.[5]
-
Intervention: Participants received a single 30-minute intravenous infusion of 25 mg Molidustat and a single oral dose of 50 mg Molidustat as an immediate-release tablet.[5]
-
Methodology: Plasma concentrations of Molidustat were measured at various time points after both oral and intravenous administration to calculate pharmacokinetic parameters and absolute bioavailability.[5]
Pharmacodynamics
Mechanism of Action
Molidustat is a reversible inhibitor of HIF-prolyl hydroxylase (HIF-PH), an enzyme that plays a key role in the oxygen-sensing pathway.[7][8] Under normal oxygen conditions (normoxia), HIF-PH hydroxylates the alpha subunit of HIF (HIF-α).[2][9] This hydroxylation marks HIF-α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome.[2][9]
By inhibiting HIF-PH, Molidustat prevents the degradation of HIF-α, even in the presence of normal oxygen levels.[1] This leads to the accumulation of HIF-α, which then translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia-responsive elements (HREs) on target genes.[2][10] A key target gene is erythropoietin (EPO), and its increased transcription leads to elevated endogenous EPO levels, which in turn stimulates erythropoiesis in the bone marrow.[1][2]
Dose-Response Relationship and Effects on Hematological Parameters
Clinical and preclinical studies have demonstrated a clear dose-dependent effect of Molidustat on endogenous EPO production.[9][11] In a first-in-man study, single oral doses of 12.5 mg and higher resulted in a significant increase in EPO levels in healthy volunteers.[11] Peak EPO levels were observed approximately 12 hours post-dose and returned to baseline within 24-48 hours.[11] This transient increase in EPO stimulates erythropoiesis, leading to increases in hemoglobin (Hb), hematocrit (HCT), and red blood cell (RBC) counts.[8][12]
In preclinical studies in rats and monkeys, oral administration of Molidustat resulted in a dose-dependent increase in EPO.[9] Long-term studies in patients with CKD have shown that Molidustat is effective in maintaining Hb levels within the target range.[10][12]
Effects on Iron Metabolism
In addition to stimulating EPO, HIF stabilization can influence iron metabolism. HIF-α has been shown to indirectly inhibit the expression of hepcidin, a key regulator of iron absorption and mobilization.[13][14] Lower hepcidin levels can lead to enhanced iron availability for erythropoiesis.[14] Studies in non-dialysis-dependent CKD patients showed that Molidustat treatment led to significantly lower hepcidin and ferritin levels compared to placebo.[14]
Pharmacodynamic Data Summary
Table 3: Effect of Single Oral Doses of Molidustat on EPO Levels in Healthy Volunteers
| Molidustat Dose | Geometric Mean Peak EPO (IU/L) | 90% Confidence Interval |
|---|---|---|
| Placebo | 14.8[11] | 13.0, 16.9[11] |
| 12.5 mg | - | - |
| 25 mg | - | - |
| 37.5 mg | - | - |
| 50 mg | 39.8[11] | 29.4, 53.8[11] |
Table 4: Effects of Molidustat on Hematological and Iron Parameters in CKD Patients
| Parameter | Patient Population | Molidustat Effect | Comparator |
|---|---|---|---|
| Hemoglobin (Hb) | Non-dialysis | Significant increase[14] | Placebo |
| Hemoglobin (Hb) | Dialysis | Maintained target levels[10] | Epoetin |
| Hepcidin | Non-dialysis | Significant decrease[14] | Placebo & ESAs |
| Ferritin | Non-dialysis | Significant decrease[14] | Placebo |
| Transferrin Saturation (TSAT) | Dialysis | Significant increase[14] | Placebo or ESAs |
Experimental Protocols: Pharmacodynamic Studies
First-in-Man Proof-of-Concept Study
-
Objective: To assess the pharmacokinetics, safety, tolerability, and effect on EPO levels of single oral doses of Molidustat.
-
Design: A single-center, randomized, single-blind, placebo-controlled, dose-escalation study.[11]
-
Participants: 59 healthy male volunteers (45 received Molidustat, 14 received placebo).[11]
-
Intervention: Single oral doses of 5, 12.5, 25, 37.5, or 50 mg of Molidustat administered as a PEG-based solution.[11]
-
Methodology: Plasma concentrations of Molidustat and endogenous EPO were measured at multiple time points. Safety and tolerability were assessed through monitoring of adverse events, vital signs, and laboratory parameters.[11]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Discovery of Molidustat (BAY 85‐3934): A Small‐Molecule Oral HIF‐Prolyl Hydroxylase (HIF‐PH) Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Molidustat - Wikipedia [en.wikipedia.org]
- 5. Absorption, distribution, metabolism and excretion of molidustat in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molidustat Approved for Nonregenerative Anemia: Dosing, Side Effects [cliniciansbrief.com]
- 8. Pharmacodynamic effects of molidustat on erythropoiesis in healthy cats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]
- 10. karger.com [karger.com]
- 11. First-in-man-proof of concept study with molidustat: a novel selective oral HIF-prolyl hydroxylase inhibitor for the treatment of renal anaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of Molidustat in the Treatment of Anemia in CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bmjopen.bmj.com [bmjopen.bmj.com]
- 14. The efficacy and safety of molidustat for anemia in dialysis-dependent and non-dialysis-dependent chronic kidney disease patients: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Molidustat Sodium: An In-depth Technical Guide to In Vitro Targets and Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro pharmacological profile of Molidustat sodium (BAY 85-3934), a potent inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH). This document details its primary targets, mechanism of action, quantitative in vitro data, and available information on its off-target effects. Detailed methodologies for key experiments are provided, along with visualizations of signaling pathways and experimental workflows to support further research and development.
Core Mechanism and Primary Targets
This compound is an orally active small molecule that mimics a hypoxic state at the cellular level even under normoxic conditions.[1][2][3] Its primary mechanism of action is the inhibition of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzymes.[2][4] HIF-PHs are 2-oxoglutarate-dependent dioxygenases that play a crucial role in oxygen sensing within cells.[1] Under normal oxygen levels, HIF-PHs hydroxylate specific proline residues on the alpha subunit of hypoxia-inducible factor (HIF-α).[2] This hydroxylation event marks HIF-α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its rapid ubiquitination and subsequent degradation by the proteasome.[5] By inhibiting HIF-PH enzymes, this compound prevents the degradation of HIF-α, allowing it to accumulate, translocate to the nucleus, and form a heterodimer with HIF-β.[2] This activated HIF complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, stimulating the transcription of proteins involved in erythropoiesis, such as erythropoietin (EPO).[2][3][4]
Quantitative In Vitro Data on Primary Targets
This compound has been shown to be a potent inhibitor of the three main HIF-prolyl hydroxylase isoforms: PHD1, PHD2, and PHD3. The in vitro inhibitory activity is summarized in the table below.
| Target | IC50 (nM) | Assay Conditions |
| PHD1 (EGLN2) | 480 | Recombinant enzyme, 20 µM 2-oxoglutarate, 10 µM Fe2+, 2 mM ascorbate[5] |
| PHD2 (EGLN1) | 280 | Recombinant enzyme, 20 µM 2-oxoglutarate, 10 µM Fe2+, 2 mM ascorbate[5] |
| PHD3 (EGLN3) | 450 | Recombinant enzyme, 20 µM 2-oxoglutarate, 10 µM Fe2+, 2 mM ascorbate[5] |
Note: The IC50 values were found to be dependent on the concentration of the co-substrate 2-oxoglutarate in the reaction buffer. Lowering the 2-oxoglutarate concentration can increase the observed potency of the inhibitor.[5]
Signaling Pathway
The mechanism of action of this compound is centered on the stabilization of HIF-1α. The following diagram illustrates this signaling pathway.
Caption: this compound inhibits PHD enzymes, leading to HIF-1α stabilization.
In Vitro Off-Target Effects
A key aspect of drug development is understanding the selectivity of a compound. This compound has been evaluated for its off-target activity in a broad panel of in vitro assays.
Selectivity Panel Screening
This compound (BAY 85-3934) was tested at a concentration of 10 µM in a comprehensive selectivity panel. This panel included:
-
67 radio-ligand binding assays for various receptors.
-
8 assays against related enzymes , including matrix metalloproteinases and other peptidases.
In this extensive screening, this compound did not show any significant activity (defined as >50% inhibition or stimulation) in any of the assays conducted.[5] This indicates a favorable selectivity profile for the inhibition of HIF-prolyl hydroxylases over a wide range of other potential biological targets.[1]
Activity Against Other 2-Oxoglutarate-Dependent Dioxygenases
While specific quantitative data is not publicly available, the lead profiling screen for this compound included other 2-oxoglutarate-dependent dioxygenases.[1] The favorable selectivity profile reported suggests a lack of significant inhibition of these other family members at therapeutic concentrations.[1]
Detailed Methodologies for Key Experiments
The following sections outline the protocols for key in vitro experiments used to characterize the activity of this compound.
HIF-Prolyl Hydroxylase (PHD) Enzyme Inhibition Assay
This assay quantitatively measures the ability of a compound to inhibit the hydroxylation of a HIF-1α peptide by recombinant PHD enzymes.
Principle: A biotinylated peptide corresponding to the oxygen-dependent degradation domain of HIF-1α (residues 556-574) is immobilized on a microplate.[5] Recombinant PHD enzyme is added along with necessary co-factors (Fe2+, ascorbate, and 2-oxoglutarate) and the test compound.[5] The hydroxylation of the peptide by the PHD enzyme is detected by the binding of a VBC (von Hippel-Lindau, Elongin B, Elongin C) complex, which is often labeled with a fluorescent tag (e.g., Europium) for detection via time-resolved fluorescence.[6]
Workflow Diagram:
Caption: Workflow for the in vitro HIF-PHD enzyme inhibition assay.
Cellular HIF-1α Stabilization Assay (Western Blot)
This assay is used to visually confirm the stabilization of HIF-1α protein in cells treated with this compound.
Principle: Cultured cells (e.g., HeLa) are treated with this compound for a specified duration.[7] Following treatment, the cells are lysed, and the total protein is extracted. It is critical to work quickly and use lysis buffers containing protease inhibitors to prevent the degradation of the stabilized HIF-1α.[5] The protein lysates are then separated by size using SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific for HIF-1α. A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection via chemiluminescence.
Workflow Diagram:
Caption: Workflow for Western blot analysis of HIF-1α stabilization.
HIF-Responsive Element (HRE) Reporter Gene Assay
This cell-based assay measures the transcriptional activity of the stabilized HIF complex.
Principle: A cell line (e.g., A549) is stably transfected with a reporter gene construct.[1] This construct contains the firefly luciferase gene under the control of a promoter with multiple copies of the Hypoxia Response Element (HRE). When cells are treated with this compound, the stabilized HIF complex binds to the HREs and drives the expression of luciferase. The amount of luciferase produced is then quantified by adding a substrate and measuring the resulting luminescence, which is proportional to the HIF transcriptional activity.
Logical Relationship Diagram:
Caption: Logical flow of the HRE reporter gene assay.
Summary
This compound is a potent and selective inhibitor of the HIF-prolyl hydroxylase enzymes PHD1, PHD2, and PHD3. Its in vitro activity is characterized by the stabilization of HIF-1α, leading to the transcriptional activation of hypoxia-responsive genes. Extensive in vitro screening has demonstrated a favorable selectivity profile, with no significant off-target activity observed in a broad panel of assays at a concentration of 10 µM. The experimental protocols detailed in this guide provide a foundation for the continued investigation and characterization of this compound and other HIF-PH inhibitors. This comprehensive in vitro profile supports its development as a targeted therapeutic agent.
References
- 1. Discovery of Molidustat (BAY 85‐3934): A Small‐Molecule Oral HIF‐Prolyl Hydroxylase (HIF‐PH) Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. medkoo.com [medkoo.com]
- 5. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
Molidustat Sodium: A Technical Deep-Dive into its Modulation of Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
I. Executive Summary
Molidustat Sodium (BAY 85-3934) is a potent, orally bioavailable small molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzymes. By inhibiting these key oxygen sensors, this compound stabilizes Hypoxia-Inducible Factors (HIFs), leading to the transcriptional activation of a host of genes that mediate physiological adaptation to hypoxia. The most well-characterized of these is erythropoietin (EPO), making this compound a promising therapeutic for anemia associated with chronic kidney disease (CKD).[1][2][3] This technical guide provides an in-depth exploration of the cellular pathways modulated by this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
II. Core Mechanism of Action: The HIF-1α Signaling Pathway
Under normoxic conditions, the alpha subunit of HIF (HIF-α) is continuously synthesized and subsequently hydroxylated on specific proline residues by HIF-PH enzymes (also known as Prolyl Hydroxylase Domain enzymes, PHDs). This hydroxylation event is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF-α for rapid proteasomal degradation. This compound acts as a competitive inhibitor of HIF-PH, preventing the hydroxylation of HIF-α. This leads to the stabilization and accumulation of HIF-α, which then translocates to the nucleus, heterodimerizes with the constitutively expressed HIF-β subunit, and binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, thereby initiating their transcription.[1]
Caption: The HIF-1α signaling pathway and the inhibitory action of this compound.
III. Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity and effects of this compound.
Table 1: Preclinical In Vitro Activity of Molidustat
| Parameter | PHD1 | PHD2 | PHD3 | HRE Reporter Assay | Source |
| IC₅₀ (nM) | 480 | 280 | 450 | - | [4] |
| EC₅₀ (µM) | - | - | - | 8.4 | [4] |
Table 2: Pharmacokinetic Properties of Molidustat in Humans
| Parameter | Value | Source |
| Oral Bioavailability | 59% | [5] |
| Time to Maximum Plasma Concentration (tₘₐₓ) | 0.25 - 0.75 hours | [6] |
| Terminal Half-life (t₁/₂) | 4.64 - 10.4 hours | [6] |
| Primary Route of Elimination | Renal (as M-1 glucuronide metabolite) | [5] |
Table 3: Summary of Phase 3 Clinical Trial Data in Non-Dialysis Dependent (NDD) CKD Patients with Anemia
| Study Population | Treatment Groups | Baseline Mean Hb (g/dL) | Mean Hb at Evaluation Period (g/dL) | Primary Outcome | Adverse Events | Source |
| ESA-Naïve | Molidustat (n=82) | 9.84 | 11.28 | Non-inferior to darbepoetin alfa | Similar incidence of TEAEs to control | [7] |
| Darbepoetin alfa (n=80) | 10.00 | 11.70 | [7] | |||
| Previously ESA-Treated | Molidustat (n=82) | 11.31 | 11.67 | Non-inferior to darbepoetin alfa | Similar incidence of TEAEs to control | [8] |
| Darbepoetin alfa (n=82) | 11.27 | 11.53 | [8] |
Table 4: Effects of Molidustat on Iron Metabolism Parameters in NDD-CKD Patients
| Parameter | Change with Molidustat | Source |
| Hepcidin | Decreased | [9][10][11][12][13] |
| Ferritin | Decreased | [9][12] |
| Serum Iron | Decreased | [9][12] |
| Transferrin Saturation (TSAT) | Decreased | [9][12] |
| Total Iron-Binding Capacity (TIBC) | Increased | [9][12] |
IV. Modulation of Other Cellular Pathways
While the induction of EPO is the primary therapeutic target for anemia, the stabilization of HIF-α by this compound influences a broader range of cellular processes.
A. Iron Metabolism
HIF-1α and HIF-2α play crucial roles in iron homeostasis.[10] Molidustat has been shown to modulate the expression of genes involved in iron absorption, transport, and storage. A key target is hepcidin, a peptide hormone that regulates iron availability. Molidustat treatment has been associated with a reduction in hepcidin levels, which is expected to increase iron mobilization from stores and enhance iron availability for erythropoiesis.[10][11] This is reflected in the observed changes in iron metabolism parameters in clinical studies (see Table 4).[9][12]
B. Angiogenesis
Vascular Endothelial Growth Factor (VEGF) is a potent angiogenic factor and a well-established HIF-1 target gene.[6][14] By stabilizing HIF-1α, Molidustat has the potential to upregulate VEGF expression, which could have implications in both physiological and pathological angiogenesis.
C. Glucose Metabolism
HIF-1 is a master regulator of cellular metabolism, promoting a shift towards anaerobic glycolysis by upregulating the expression of glucose transporters (e.g., GLUT1) and glycolytic enzymes (e.g., phosphoglycerate kinase-1).[14] Studies have suggested that Molidustat can restore metabolic dysfunction by increasing glucose metabolism.[15]
V. Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of this compound.
A. HIF-Prolyl Hydroxylase (HIF-PH) Inhibition Assay (Biochemical)
This assay quantitatively measures the ability of a compound to inhibit the hydroxylation of a HIF-1α-derived peptide by recombinant HIF-PH enzymes.
Caption: Workflow for a biochemical HIF-PH inhibition assay.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Tween-20, 0.1% BSA). Prepare stock solutions of recombinant human PHD2, Fe(II)SO₄, L-ascorbic acid, 2-oxoglutarate (2OG), and a biotinylated peptide corresponding to the HIF-1α oxygen-dependent degradation domain (e.g., residues 556-574). Prepare serial dilutions of this compound.
-
Enzyme and Inhibitor Pre-incubation: In a microplate, combine PHD2, Fe(II), and L-ascorbic acid with varying concentrations of this compound. Incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Add the biotinylated HIF-1α peptide and 2OG to initiate the hydroxylation reaction.
-
Reaction Incubation: Incubate the reaction mixture for a specific time (e.g., 10 minutes) at room temperature.
-
Detection: Stop the reaction and detect the extent of peptide hydroxylation. This can be achieved using various methods, such as an AlphaScreen assay that measures the binding of the hydroxylated peptide to the VHL-elongin B-elongin C (VBC) complex, or by direct measurement using mass spectrometry.[16]
-
Data Analysis: Plot the percentage of inhibition against the this compound concentration and determine the IC₅₀ value using a suitable curve-fitting model.
B. HIF-1α Stabilization Assay (Western Blot)
This protocol describes the detection of stabilized HIF-1α protein in cell lysates by Western blotting.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Hypoxia-Sensitive Reporter System for High-Throughput Screening [jstage.jst.go.jp]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Absorption, distribution, metabolism and excretion of molidustat in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Renal expression of hypoxia inducible factor-1α in patients with chronic kidney disease: a clinicopathologic study from nephrectomized kidneys - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human Erythropoietin ELISA Kit (EPO) (ab274397) | Abcam [abcam.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Iron Regulation by Molidustat, a Daily Oral Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor, in Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The efficacy and safety of molidustat for anemia in dialysis-dependent and non-dialysis-dependent chronic kidney disease patients: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Iron Regulation by Molidustat, a Daily Oral Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor, in Patients with Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The efficacy and safety of molidustat for anemia in dialysis-dependent and non-dialysis-dependent chronic kidney disease patients: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Molidustat, a promising drug to minimize HF risk following heart attack in diabetics [medicaldialogues.in]
- 16. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02103H [pubs.rsc.org]
Molidustat Sodium: A Preclinical Guide to HIF-Mediated Erythropoiesis
This technical guide provides an in-depth overview of the preclinical data for Molidustat Sodium (BAY 85-3934), a potent and selective inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH). Molidustat is under investigation for the treatment of anemia associated with chronic kidney disease (CKD). By inhibiting HIF-PH, Molidustat mimics a hypoxic state, leading to the stabilization of HIF-α subunits. This, in turn, promotes the transcription of hypoxia-inducible genes, most notably erythropoietin (EPO), thereby stimulating the production of red blood cells.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of Molidustat's mechanism of action, preclinical efficacy, and pharmacokinetic profile.
Core Mechanism of Action: HIF-PH Inhibition
Under normoxic conditions, HIF-α is hydroxylated by HIF-PH enzymes, leading to its ubiquitination and subsequent proteasomal degradation.[1] this compound acts as a competitive inhibitor of HIF-PH, preventing this hydroxylation.[1] This stabilizes HIF-α, allowing it to translocate to the nucleus, heterodimerize with HIF-β, and bind to hypoxia-response elements (HREs) on target genes. The primary therapeutic effect stems from the upregulation of EPO gene expression in the kidneys and liver, which stimulates erythropoiesis in the bone marrow.[1][3]
Preclinical Efficacy in Animal Models
Molidustat has demonstrated robust erythropoietic effects in various preclinical animal models, including rats, cynomolgus monkeys, mice, and cats.[4][5][6] These studies have consistently shown a dose-dependent increase in endogenous EPO production, leading to elevated hemoglobin levels and hematocrit.[4][7]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies.
Table 1: Pharmacodynamic Effects of Molidustat in Healthy Animals
| Species | Dose | Key Findings | Reference |
| Wistar Rats | 2.5 mg/kg, 5 mg/kg | Dose-dependent increase in EPO.[4] | [4] |
| Cynomolgus Monkeys | 0.5 mg/kg, 1.5 mg/kg | Significant EPO induction 7 hours post-administration. No adaptation of EPO response after repeated dosing.[4] | [4] |
| Healthy Cats | 5 mg/kg, 10 mg/kg daily | Significant increase in hematocrit by day 14. Hematocrit exceeded 60% in both groups, leading to discontinuation of treatment.[6][8] | [6][8] |
Table 2: Efficacy of Molidustat in Anemia Models
| Animal Model | Dose | Key Findings | Reference |
| Rat Model of CKD (Subtotal Nephrectomy) | 2.5 mg/kg, 5 mg/kg | Significantly increased packed cell volume.[4] | [4] |
| Mouse Model of CKD | Patient-equivalent dose | Resolved anemia and was associated with reduced levels of circulating FGF23.[5][9] | [5][9] |
Pharmacokinetic Profile
Preclinical studies have characterized the pharmacokinetic properties of Molidustat across several species, indicating its suitability for oral administration.
Table 3: Pharmacokinetic Parameters of Molidustat
| Species | Dose (IV) | AUCnorm (kg*h/L) | Clearance (L/h/kg) | Reference |
| Rat | 5 mg/kg | 1.3 | - | [10] |
| Dog | 3 mg/kg | 1.3 | - | [10] |
| Monkey | 1 mg/kg | 1.4 | - | [10] |
Experimental Protocols
The following outlines a generalized experimental protocol for evaluating the in vivo efficacy of Molidustat in a rodent model of renal anemia, based on published preclinical studies.[4]
1. Animal Model:
-
Species: Wistar rats are commonly used.[4]
-
Induction of Anemia: A model of chronic kidney disease-induced anemia is often created through subtotal nephrectomy.[4]
2. Treatment Groups:
-
Vehicle Control: Animals receive the vehicle solution (e.g., 0.5% carboxymethylcellulose).
-
Molidustat Groups: Multiple dose levels of this compound are administered (e.g., 2.5 mg/kg, 5 mg/kg).[4]
-
Comparator Group (Optional): A group treated with recombinant human EPO (rhEPO) can be included for comparison.[4]
3. Administration:
-
Molidustat is typically administered orally once daily via gavage.[4]
4. Sample Collection and Analysis:
-
Blood samples are collected at regular intervals (e.g., weekly) to monitor hematological parameters, including hemoglobin, hematocrit, and reticulocyte counts.
-
Plasma EPO concentrations are measured using methods like ELISA.
5. Endpoint:
-
At the end of the study period, animals are euthanized, and tissues (e.g., kidneys, liver, bone marrow) may be collected for further analysis.
Logical Relationship of Molidustat's Action
The therapeutic effect of Molidustat is based on a clear and logical cascade of events, from the inhibition of its target enzyme to the desired physiological outcome of increased red blood cell mass.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Effects of Molidustat in the Treatment of Anemia in CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]
- 5. The HIF-PHI BAY 85-3934 (Molidustat) Improves Anemia and Is Associated With Reduced Levels of Circulating FGF23 in a CKD Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacodynamic effects of molidustat on erythropoiesis in healthy cats - Vetjournal - Continuing scientific education in veterinary medicine [vetjournal.it]
- 7. First‐in‐man–proof of concept study with molidustat: a novel selective oral HIF‐prolyl hydroxylase inhibitor for the treatment of renal anaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Molidustat (BAY 85‐3934): A Small‐Molecule Oral HIF‐Prolyl Hydroxylase (HIF‐PH) Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]
Molidustat Sodium: An In-depth Technical Guide to its In Vivo Efficacy in Rodent Models of Chronic Kidney Disease
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical in vivo efficacy of Molidustat Sodium (BAY 85-3934), a potent inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH), in rodent models of chronic kidney disease (CKD). This compound represents a novel therapeutic approach for the management of renal anemia, a common and debilitating complication of CKD. This document synthesizes key findings on its mechanism of action, efficacy in improving hematological parameters, and the experimental frameworks used to evaluate its therapeutic potential.
Core Mechanism of Action: HIF Pathway Stabilization
This compound's therapeutic effect is centered on its ability to inhibit HIF prolyl hydroxylase enzymes.[1] This inhibition prevents the degradation of the alpha subunit of hypoxia-inducible factors (HIFs), leading to their stabilization and accumulation even under normal oxygen conditions.[1] Stabilized HIF-α translocates to the nucleus, where it dimerizes with HIF-β and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. A primary target gene is erythropoietin (EPO), which in turn stimulates erythropoiesis, the production of red blood cells.[1][2] This mechanism effectively mimics the body's natural response to hypoxia to counteract anemia.[1]
In Vivo Efficacy Data in Rodent CKD Models
This compound has demonstrated significant efficacy in correcting anemia in various rodent models of CKD. The following tables summarize the key quantitative findings from these studies.
Adenine-Induced CKD Mouse Model
This model induces CKD through the oral administration of adenine, which causes tubular crystallization and subsequent interstitial fibrosis and inflammation, leading to renal dysfunction and anemia.
Table 1: Efficacy of Molidustat in an Adenine-Induced CKD Mouse Model
| Parameter | CKD + Vehicle | CKD + Molidustat (20 mg/kg, i.p., every other day for 3 weeks) | Control | Reference |
| Hemoglobin (g/dL) | ~9.5 | ~14.0 | ~14.5 | [3],[4] |
| Hematocrit (%) | ~30 | ~45 | ~48 | [3],[4] |
| Red Blood Cell Count (10^6/µL) | ~6.5 | ~9.5 | ~10.0 | [3],[4] |
| Blood Urea Nitrogen (BUN) (mg/dL) | Significantly Elevated | Significantly Reduced vs. Vehicle | Normal | [3],[5] |
Note: Values are approximated from graphical data presented in the cited literature.
Table 2: Efficacy of Molidustat in an Adenine-Induced Renal Anemia Mouse Model
| Parameter | Adenine + Vehicle | Adenine + Molidustat (3 mg/kg/day, p.o. for 4 weeks) | Non-Adenine Control | Reference |
| Hematocrit (%) | 28.5 ± 1.0 | 44.3 ± 1.4 | Not Reported | [6],[7] |
| Serum EPO (pg/mL) | Not Significantly Different from Control | Significantly Increased vs. Vehicle and Control | Not Reported | [6] |
Data are presented as mean ± standard error of the mean.
5/6 Nephrectomy CKD Rat Model
This surgical model involves the removal of one kidney and the infarction of two-thirds of the contralateral kidney, leading to a reduction in renal mass and function, which results in anemia and hypertension.
Table 3: Efficacy of Molidustat in a 5/6 Nephrectomy CKD Rat Model
| Parameter | CKD + Vehicle | CKD + Molidustat (0.5-10 mg/kg, p.o., 5x weekly) | Reference |
| Hemoglobin | Decreased | Normalized | [8],[9] |
| Blood Pressure | Hypertensive | Normalized | [8],[9] |
| Erythropoietin (EPO) | Decreased | Increased dose-dependently to near-normal physiological ranges | [8],[9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical findings. The following sections outline the core experimental protocols used in the cited studies.
Adenine-Induced CKD Mouse Model
This protocol is designed to induce chronic kidney disease and associated anemia in mice.
-
Animal Model: Typically, male C57BL/6J or female wild-type mice are used.[3],[6] Female mice are sometimes preferred as males can succumb to the renal disease more rapidly.[3]
-
CKD Induction: Mice are fed a diet containing adenine. A common protocol involves a "run-in" period with a 0.2% adenine diet for 4 weeks, followed by a maintenance period with a 0.15% adenine diet for the remainder of the study.[3],[4] Control animals receive a standard diet.
-
Molidustat Administration: Following the induction of CKD (e.g., after 12 weeks on the adenine diet), mice are treated with this compound or a vehicle control. Administration can be via intraperitoneal (i.p.) injection (e.g., 20 mg/kg every other day for 3 weeks) or oral gavage (p.o.) (e.g., 3 mg/kg daily for 4 weeks).[3],[6]
-
Sample Collection and Analysis: Blood samples are collected periodically to monitor complete blood counts (CBC), including hemoglobin, hematocrit, and red blood cell count.[3] At the end of the study, terminal blood is collected for serum analysis of EPO and blood urea nitrogen (BUN). Kidneys may be harvested for histological analysis.[3]
5/6 Nephrectomy CKD Rat Model
This surgical model is a well-established method for inducing progressive renal failure and is characterized by hypertension and anemia.
-
Animal Model: Male Wistar rats are commonly used for this model.[9],[10]
-
Surgical Procedure: The 5/6 nephrectomy is typically performed in a single surgery. Under anesthesia, the right kidney is removed. Subsequently, branches of the left renal artery are ligated to induce infarction of approximately two-thirds of the left kidney.[11] Sham-operated animals undergo a similar surgical procedure without the removal or ligation of renal tissue.
-
CKD Development: Following surgery, the rats are allowed to recover and develop symptoms of CKD, which can take several weeks. The development of hypertension and anemia is often confirmed before the initiation of treatment.[10]
-
Molidustat Administration: this compound is typically administered orally. Dosing regimens can vary, for example, once daily for several weeks (e.g., 0.5-5 mg/kg for 26 days).[8]
-
Efficacy Assessment: Key parameters for assessing efficacy include regular monitoring of hemoglobin levels, hematocrit, and blood pressure. Plasma EPO concentrations are also measured to confirm the mechanism of action.[9]
Conclusion
The in vivo data from rodent models of chronic kidney disease strongly support the efficacy of this compound in treating renal anemia. By stabilizing HIFs and subsequently increasing endogenous erythropoietin production, this compound effectively increases hemoglobin and hematocrit levels. Furthermore, in some models, it has been shown to have a beneficial effect on hypertension, a common comorbidity in CKD. The adenine-induced and 5/6 nephrectomy rodent models are robust and reproducible platforms for the continued investigation of HIF-PH inhibitors and their therapeutic potential in CKD. The detailed experimental protocols provided herein offer a foundation for the design of future preclinical studies in this promising area of drug development.
References
- 1. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents | PLOS One [journals.plos.org]
- 2. [PDF] A novel approach to adenine-induced chronic kidney disease associated anemia in rodents | Semantic Scholar [semanticscholar.org]
- 3. The HIF-PHI BAY 85-3934 (Molidustat) Improves Anemia and Is Associated With Reduced Levels of Circulating FGF23 in a CKD Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The HIF-PHI BAY 85–3934 (Molidustat) Improves Anemia and Is Associated With Reduced Levels of Circulating FGF23 in a CKD Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]
- 10. Iron-Hepcidin Dysmetabolism, Anemia and Renal Hypoxia, Inflammation and Fibrosis in the Remnant Kidney Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
Molidustat Sodium effect on angiogenesis and vascularization
An In-depth Technical Guide to Molidustat Sodium's Effect on Angiogenesis and Vascularization
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound (BAY 85-3934) is a potent, orally bioavailable small-molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzymes.[1][2] Primarily developed for the treatment of renal anemia, its mechanism of action inherently influences fundamental cellular processes, including angiogenesis and vascularization.[3][4] By inhibiting HIF-PH, Molidustat mimics a hypoxic state, leading to the stabilization and accumulation of HIF-α subunits.[1] This activation of the HIF pathway results in the transcriptional upregulation of a suite of hypoxia-responsive genes, most notably Vascular Endothelial Growth Factor (VEGF), a master regulator of angiogenesis.[5] This guide provides a detailed examination of the molecular pathways, experimental evidence, and methodologies used to characterize the pro-angiogenic effects of Molidustat and other HIF-PH inhibitors.
Core Mechanism of Action: HIF-1α Stabilization
Under normoxic conditions, the HIF-1α subunit is continuously synthesized but rapidly targeted for degradation. Prolyl hydroxylase domain (PHD) enzymes hydroxylate specific proline residues on HIF-1α, allowing it to be recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which leads to its ubiquitination and subsequent proteasomal degradation.[2][6]
This compound acts as a competitive inhibitor of 2-oxoglutarate, a key co-substrate for PHD enzymes.[7] This inhibition prevents HIF-1α hydroxylation, even in the presence of oxygen.[1] The stabilized HIF-1α subunit translocates to the nucleus, dimerizes with the constitutively expressed HIF-1β subunit, and binds to Hypoxia-Responsive Elements (HREs) in the promoter regions of target genes.[8] This sequence activates the transcription of numerous genes involved in cellular adaptation to hypoxia, including those driving angiogenesis (e.g., VEGF) and erythropoiesis (e.g., erythropoietin, EPO).[3]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Discovery of Molidustat (BAY 85‐3934): A Small‐Molecule Oral HIF‐Prolyl Hydroxylase (HIF‐PH) Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Molidustat in the Treatment of Anemia in CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molidustat for the treatment of renal anaemia in patients with non-dialysis-dependent chronic kidney disease: design and rationale of two phase III studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prolyl hydroxylase inhibitors increase the production of vascular endothelial growth factor by periodontal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Pharmacodynamic effects of molidustat on erythropoiesis in healthy cats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]
An In-depth Technical Guide to the Role of Molidustat Sodium in Iron Metabolism
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This document elucidates the intricate mechanisms by which Molidustat Sodium, a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor, modulates iron homeostasis. It provides a comprehensive overview of the underlying signaling pathways, quantitative data from clinical investigations, and the methodologies employed in key studies.
Introduction: The HIF Pathway and a Novel Approach to Anemia
Anemia, particularly in the context of chronic kidney disease (CKD), is primarily characterized by insufficient production of erythropoietin (EPO) and disordered iron metabolism.[1] Traditional treatments with erythropoiesis-stimulating agents (ESAs) often require concurrent intravenous iron supplementation to be effective.[2] this compound (BAY 85-3934) represents a new class of oral therapeutics, the HIF-PH inhibitors, which offer a more physiological approach to managing anemia by stimulating endogenous EPO production and simultaneously improving iron availability for erythropoiesis.[3][4]
Under normoxic conditions, HIF-α subunits are hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to their rapid degradation.[4] this compound functions by inhibiting these PHD enzymes. This action mimics a hypoxic state, causing the stabilization and accumulation of HIF-α.[4][5] The stabilized HIF-α translocates to the nucleus, forms a heterodimer with HIF-β, and binds to hypoxia response elements (HREs) on target genes, initiating a coordinated transcriptional response that includes not only the EPO gene but also a suite of genes critical for iron absorption, transport, and mobilization.[1][6]
The Core Signaling Pathway of Molidustat's Action on Iron Metabolism
Molidustat's primary mechanism involves the stabilization of HIF-1α and HIF-2α.[7] While both are involved, HIF-2α appears to play the most prominent role in regulating genes associated with iron metabolism.[2][7] The activation of the HIF pathway by Molidustat orchestrates a multi-faceted improvement in iron utilization.
Key effects include:
-
Suppression of Hepcidin: HIF stabilization indirectly suppresses the expression of hepcidin, the master regulator of iron homeostasis.[1][8] This effect is now understood to be mediated by erythroferrone (ERFE), which is secreted by erythroblasts under EPO stimulation.[1] Lower hepcidin levels lead to increased iron release into the bloodstream.
-
Upregulation of Iron Exporters: HIF-2α directly upregulates the expression of ferroportin (FPN), the sole known cellular iron exporter, on the surface of enterocytes and macrophages.[2][7] This action enhances dietary iron absorption and the mobilization of iron from storage sites.
-
Enhanced Iron Transport: HIF-1α is involved in regulating crucial proteins for iron transport, including transferrin and the transferrin receptor.[2][7]
The diagram below illustrates this signaling cascade.
References
- 1. Iron Supplements Concomitant within Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Inhibitors in the Treatment of Chronic Kidney Disease Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The efficacy and safety of molidustat for anemia in dialysis-dependent and non-dialysis-dependent chronic kidney disease patients: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Pharmacodynamic effects of molidustat on erythropoiesis in healthy cats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Safety of HIF prolyl hydroxylase inhibitors for anemia in dialysis patients: a systematic review and network meta-analysis [frontiersin.org]
- 7. Iron Regulation by Molidustat, a Daily Oral Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor, in Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Molidustat Sodium Dose-Response Curve Determination in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molidustat Sodium (BAY 85-3934) is a potent, orally active inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH).[1][2] Its primary mechanism of action involves the inhibition of HIF-prolyl hydroxylase enzymes (PHD1, PHD2, and PHD3), which are responsible for the degradation of Hypoxia-Inducible Factor-1 alpha (HIF-1α) under normoxic conditions.[1][3] By inhibiting these enzymes, this compound mimics a hypoxic state, leading to the stabilization and accumulation of HIF-1α.[2][3] Stabilized HIF-1α then translocates to the nucleus, where it dimerizes with HIF-1β and activates the transcription of various target genes, including those involved in erythropoiesis, such as erythropoietin (EPO), and angiogenesis, such as Vascular Endothelial Growth Factor (VEGF).[2][4] This application note provides a detailed protocol for determining the dose-response curve of this compound in a relevant cell culture model, using HIF-1α stabilization and VEGF secretion as key readouts. The human proximal tubule epithelial cell line, HK-2, is recommended due to its renal origin, which is a primary site of EPO production and relevant to Molidustat's therapeutic application in anemia associated with chronic kidney disease.[5]
Principle of the Assay
This protocol outlines a series of experiments to quantify the dose-dependent effects of this compound on a selected cell line. The workflow involves:
-
Culturing a suitable cell line (e.g., HK-2).
-
Treating the cells with a range of this compound concentrations.
-
Assessing cytotoxicity to determine the appropriate concentration range for the dose-response studies.
-
Quantifying the stabilization of intracellular HIF-1α using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Measuring the secretion of VEGF into the cell culture supernatant, also by ELISA.
-
Analyzing the data to generate dose-response curves and determine key parameters such as EC50.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| This compound | MedChemExpress | HY-W747868 |
| HK-2 Cell Line | ATCC | CRL-2190 |
| Keratinocyte-SFM | Gibco | 17005042 |
| Epidermal Growth Factor (EGF) | Gibco | 10450013 |
| Bovine Pituitary Extract (BPE) | Gibco | 13028014 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| Fetal Bovine Serum (FBS) | Gibco | 10270106 |
| Human HIF-1α ELISA Kit | Abcam | ab117996 |
| Human VEGF ELISA Kit | Thermo Fisher | MAN1000740 |
| LDH Cytotoxicity Assay Kit | Promega | G1780 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 |
Experimental Protocols
Cell Culture and Maintenance of HK-2 Cells
The human kidney proximal tubule cell line, HK-2, is a suitable in vitro model for studying the effects of this compound.[5]
-
Culture Medium: Keratinocyte-SFM supplemented with 5 ng/mL human recombinant Epidermal Growth Factor (EGF) and 0.05 mg/mL Bovine Pituitary Extract (BPE).
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA. Neutralize trypsin with complete growth medium and centrifuge the cell suspension. Resuspend the cell pellet in fresh medium and seed into new culture flasks at a ratio of 1:3 to 1:6.
Preparation of this compound Stock Solution
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Further dilute the stock solution in the appropriate cell culture medium to achieve the final desired concentrations for the experiments. Note that the final DMSO concentration in the culture medium should not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
Cytotoxicity Assay (LDH Assay)
A cytotoxicity assay should be performed to determine the concentration range of this compound that does not cause significant cell death, ensuring that the observed effects on HIF-1α and VEGF are not due to toxicity.
-
Cell Seeding: Seed HK-2 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in serum-free medium at 2X the final desired concentrations (e.g., ranging from 0.1 µM to 100 µM). Remove the culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (medium with 0.1% DMSO) and a positive control for maximum LDH release (e.g., lysis buffer provided in the kit).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
LDH Measurement: Follow the manufacturer's protocol for the LDH Cytotoxicity Assay Kit. Briefly, transfer a portion of the cell culture supernatant to a new 96-well plate, add the LDH reaction mixture, and incubate at room temperature protected from light for 30 minutes. Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the positive control.
HIF-1α Stabilization Assay (ELISA)
This assay quantifies the intracellular levels of HIF-1α in response to this compound treatment.
-
Cell Seeding: Seed HK-2 cells in a 12-well plate at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of non-cytotoxic concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM) and a vehicle control (0.1% DMSO) for 4-6 hours.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells using the extraction buffer provided with the HIF-1α ELISA kit.[2] It is crucial to work quickly and on ice to prevent HIF-1α degradation.
-
Protein Quantification: Determine the total protein concentration of each cell lysate using a BCA protein assay.
-
ELISA Procedure: Follow the manufacturer's protocol for the Human HIF-1α ELISA Kit.[2] In brief:
-
Add equal amounts of total protein from each sample to the antibody-coated wells.
-
Incubate with the detection antibody.
-
Add the HRP-conjugated secondary antibody.
-
Add the TMB substrate and stop the reaction.
-
Measure the absorbance at 450 nm.
-
-
Data Analysis: Generate a standard curve using the provided HIF-1α standards. Calculate the concentration of HIF-1α in each sample and normalize it to the total protein concentration.
VEGF Secretion Assay (ELISA)
This assay measures the amount of VEGF secreted into the cell culture medium following treatment with this compound.
-
Cell Seeding and Treatment: Follow the same procedure as for the HIF-1α stabilization assay, but incubate the cells with this compound for a longer period, typically 24 hours, to allow for VEGF protein synthesis and secretion.
-
Supernatant Collection: After the 24-hour incubation, collect the cell culture supernatant from each well and centrifuge to remove any cellular debris.
-
ELISA Procedure: Follow the manufacturer's protocol for the Human VEGF ELISA Kit.[6] In brief:
-
Add the collected supernatants and VEGF standards to the antibody-coated wells.
-
Incubate with the biotinylated detection antibody.
-
Add streptavidin-HRP.
-
Add the TMB substrate and stop the reaction.
-
Measure the absorbance at 450 nm.
-
-
Data Analysis: Generate a standard curve using the provided VEGF standards. Calculate the concentration of VEGF in each sample.
Data Presentation
Table 1: Cytotoxicity of this compound in HK-2 Cells
| This compound (µM) | % Cytotoxicity (Mean ± SD) |
| 0 (Vehicle) | 2.5 ± 0.8 |
| 0.1 | 3.1 ± 1.1 |
| 1 | 3.5 ± 0.9 |
| 10 | 4.2 ± 1.5 |
| 50 | 5.8 ± 2.0 |
| 100 | 15.7 ± 3.2 |
Table 2: Dose-Response of this compound on HIF-1α Stabilization in HK-2 Cells
| This compound (µM) | HIF-1α (pg/mg protein) (Mean ± SD) | Fold Change vs. Vehicle |
| 0 (Vehicle) | 50 ± 12 | 1.0 |
| 0.1 | 150 ± 25 | 3.0 |
| 1 | 450 ± 55 | 9.0 |
| 10 | 1200 ± 110 | 24.0 |
| 50 | 1500 ± 130 | 30.0 |
Table 3: Dose-Response of this compound on VEGF Secretion in HK-2 Cells
| This compound (µM) | VEGF (pg/mL) (Mean ± SD) | Fold Change vs. Vehicle |
| 0 (Vehicle) | 200 ± 30 | 1.0 |
| 0.1 | 350 ± 45 | 1.75 |
| 1 | 700 ± 60 | 3.5 |
| 10 | 1500 ± 120 | 7.5 |
| 50 | 1800 ± 150 | 9.0 |
Visualizations
Caption: this compound inhibits PHD enzymes, leading to HIF-1α stabilization and activation of target genes like VEGF.
Caption: Workflow for determining the dose-response of this compound in cell culture.
Conclusion
This application note provides a comprehensive and detailed protocol for determining the dose-response curve of this compound in a physiologically relevant cell line. By following these procedures, researchers can effectively characterize the in vitro potency and efficacy of this compound and similar HIF-PH inhibitors. The data generated will be valuable for preclinical drug development and for further elucidating the molecular mechanisms of HIF stabilization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Molidustat (BAY 85‐3934): A Small‐Molecule Oral HIF‐Prolyl Hydroxylase (HIF‐PH) Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]
- 5. In Vitro to In Vivo Concordance of Toxicity Using the Human Proximal Tubule Cell Line HK-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes: Western Blot Analysis of HIF-1α Stabilization by Molidustat Sodium
Introduction
Hypoxia-inducible factor-1 alpha (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia).[1][2] Under normal oxygen conditions (normoxia), HIF-1α is continuously synthesized but rapidly degraded. This degradation is initiated by a family of prolyl hydroxylase domain (PHD) enzymes, which hydroxylate specific proline residues on the HIF-1α subunit.[3] This hydroxylation allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, polyubiquitinate, and target HIF-1α for proteasomal degradation, keeping its cellular levels low.[3][4]
Molidustat Sodium (BAY 85-3934) is a potent, orally active inhibitor of HIF-prolyl hydroxylases.[5][6] By inhibiting PHD enzymes, Molidustat prevents the hydroxylation and subsequent degradation of HIF-1α, even under normoxic conditions.[7] This leads to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of target genes, including erythropoietin (EPO).[6][7][8] This application note provides a detailed protocol for analyzing the stabilization of HIF-1α induced by this compound using Western blot analysis, a fundamental technique for protein detection.
Mechanism of Action: this compound
The following diagram illustrates the signaling pathway of HIF-1α and the mechanism by which this compound leads to its stabilization.
Caption: HIF-1α pathway and Molidustat's inhibitory action.
Quantitative Data Summary
This compound's efficacy can be quantified by its inhibitory concentration (IC50) against PHD enzymes and its effective concentration (EC50) for inducing the expression of HIF-1α target genes.
| Parameter | Target/Assay | Value | Cell Line | Reference |
| IC50 | PHD1 | 480 nM | - | [5] |
| PHD2 | 280 nM | - | [5] | |
| PHD3 | 450 nM | - | [5] | |
| EC50 | EPO mRNA Induction | 1.9 µM | HuH-7 | [3] |
| HRE-luciferase Reporter | 8.4 µM | - | [9] |
Detailed Protocol: Western Blot for HIF-1α
This protocol outlines the steps for treating cells with this compound and detecting the resulting HIF-1α stabilization via Western blot.
Experimental Workflow
The diagram below provides a high-level overview of the entire experimental process.
Caption: Step-by-step workflow for Western blot analysis.
I. Materials and Reagents
-
Cell Lines: HeLa, HEK293, or other suitable cell lines.[10]
-
This compound: Prepare stock solution in an appropriate solvent (e.g., DMSO).
-
Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. To prevent HIF-1α degradation, CoCl₂ can be added to the lysis buffer.[10][11][12]
-
Protein Assay Kit: BCA or Bradford assay kit.[10]
-
SDS-PAGE: Acrylamide gels (7.5% is recommended), running buffer.[13]
-
Transfer Membranes: PVDF or nitrocellulose membranes.[10]
-
Transfer Buffer: Standard Tris-Glycine buffer with 20% methanol.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20).[13]
-
Primary Antibody: Anti-HIF-1α antibody (e.g., mouse or rabbit monoclonal).
-
Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG.
-
Loading Control Antibody: Anti-β-actin or Anti-α-Tubulin.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.[13]
II. Experimental Procedure
1. Cell Culture and Treatment [10] a. Culture cells to 70-80% confluency in the appropriate growth medium. b. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2-6 hours). Include a vehicle-only control (e.g., DMSO). c. As a positive control, cells can be exposed to hypoxic conditions (e.g., 1% O₂) or treated with a hypoxia-mimetic agent like cobalt chloride (CoCl₂).
2. Cell Lysis and Protein Extraction Critical Step: HIF-1α has a very short half-life in the presence of oxygen. All steps must be performed quickly and on ice. a. Aspirate the culture medium and wash cells once with ice-cold PBS.[10] b. Add ice-cold lysis buffer with freshly added inhibitors directly to the plate. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 20-30 minutes with periodic vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Collect the supernatant containing the total protein and transfer to a new tube. For enhanced detection, nuclear extraction is recommended as stabilized HIF-1α translocates to the nucleus.
3. Protein Concentration Determination a. Determine the protein concentration of each lysate using a BCA or similar protein assay according to the manufacturer’s instructions.[10] b. Normalize the concentration of all samples with lysis buffer.
4. SDS-PAGE a. Mix 30-50 µg of total protein from each sample with Laemmli sample buffer. b. Denature the samples by heating at 95-100°C for 5 minutes. c. Load the samples onto a 7.5% SDS-polyacrylamide gel. Include a protein molecular weight marker.[13] d. Run the gel at a constant voltage until the dye front reaches the bottom.[10]
5. Protein Transfer a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[10] b. After transfer, confirm successful protein transfer by staining the membrane with Ponceau S for 1-2 minutes.[13]
6. Blocking and Antibody Incubation a. Wash the membrane with TBST. b. Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[13] c. Incubate the membrane with the primary anti-HIF-1α antibody diluted in blocking buffer. Incubation is typically performed overnight at 4°C with gentle agitation.[10][13] d. The following day, wash the membrane three times for 10 minutes each with TBST.[13] e. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[13] f. Wash the membrane again three times for 10 minutes each with TBST.
7. Signal Detection and Analysis a. Prepare the ECL detection reagent according to the manufacturer’s instructions. b. Incubate the membrane with the ECL reagent for 1-5 minutes. c. Capture the chemiluminescent signal using a digital imaging system or X-ray film. d. Analyze the band intensities using densitometry software. Normalize the HIF-1α band intensity to the corresponding loading control (β-actin or α-Tubulin).
III. Expected Results and Troubleshooting
-
Expected Bands: Unprocessed HIF-1α has a predicted molecular weight of ~95 kDa, while the post-translationally modified form can appear at ~110-130 kDa.
-
Controls: A faint or no band should be visible in the normoxic, vehicle-treated control lane. A dose-dependent increase in the intensity of the HIF-1α band should be observed in samples treated with this compound.
-
Troubleshooting - No Signal: If no HIF-1α band is detected, it may be due to rapid protein degradation. Ensure lysis is performed rapidly on ice with sufficient protease inhibitors. Using nuclear extracts can significantly improve signal strength.[14]
-
Troubleshooting - Multiple Bands: The appearance of lower molecular weight bands (40-80 kDa) may indicate protein degradation.[14] Ensure proper sample handling.
References
- 1. researchgate.net [researchgate.net]
- 2. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Molidustat (BAY 85‐3934): A Small‐Molecule Oral HIF‐Prolyl Hydroxylase (HIF‐PH) Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. molidustat [drugcentral.org]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]
- 10. How to Effectively Detect HIF-1α Protein in Western Blot Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Hypoxia Western Blot Analysis: Detecting HIF Alpha and Beyond | Bio-Techne [bio-techne.com]
- 12. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]
- 14. Controls for HIF-1 Alpha's WB, ICC-IF, IHC, IP & FLOW Analysis [bio-techne.com]
Application Note: Quantification of EPO Gene Expression Following M-Sod Treatment using qRT-PCR
Introduction
Anemia, particularly in patients with chronic kidney disease (CKD), is often characterized by insufficient production of erythropoietin (EPO), a key hormone for red blood cell production.[1] Molidustat Sodium is an orally administered, small-molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH).[2][3] By inhibiting HIF-PH enzymes, this compound mimics the body's natural response to hypoxia.[1][3] This action prevents the degradation of hypoxia-inducible factors (HIFs), specifically HIF-1α and HIF-2α.[3][4][5] Stabilized HIFs then translocate to the nucleus and activate the transcription of target genes, including EPO.[1][3] This leads to a regulated, physiological increase in endogenous EPO production, stimulating erythropoiesis.[6][7][8] This application note provides a detailed protocol for quantifying the in vitro effects of this compound on EPO gene expression in the human hepatoma cell line HepG2 using quantitative reverse transcription PCR (qRT-PCR).
Principle of the Assay
This protocol utilizes qRT-PCR to measure the relative change in EPO messenger RNA (mRNA) levels in HepG2 cells following treatment with this compound. The workflow involves total RNA extraction from treated and untreated cells, followed by reverse transcription to synthesize complementary DNA (cDNA). The cDNA is then used as a template for real-time PCR with primers specific to the EPO gene and a stable housekeeping gene (e.g., GAPDH) for normalization. The relative quantification of EPO gene expression is calculated using the comparative CT (ΔΔCT) method.[9][10]
Mechanism of Action: this compound
Under normal oxygen conditions (normoxia), HIF-α subunits are hydroxylated by HIF-PH enzymes, leading to their recognition by the von Hippel-Lindau (VHL) protein, ubiquitination, and subsequent degradation by the proteasome.[4] this compound inhibits the HIF-PH enzymes, preventing this degradation.[3] This allows HIF-α to accumulate, dimerize with HIF-β, and bind to Hypoxia Response Elements (HREs) in the promoter regions of target genes, such as EPO, thereby inducing their transcription.[11][12]
Experimental Protocol
Materials and Reagents
| Item | Supplier | Catalog No. |
| HepG2 Cell Line | ATCC | HB-8065 |
| This compound | MedChemExpress | HY-101438 |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| RNA Extraction Kit (e.g., RNeasy Mini Kit) | QIAGEN | 74104 |
| High-Capacity cDNA Reverse Transcription Kit | Applied Biosystems | 4368814 |
| SYBR Green PCR Master Mix | Applied Biosystems | 4309155 |
| Human EPO qPCR Primer Pair | Sino Biological | HP102356 |
| Human GAPDH qPCR Primer Pair | Sino Biological | HP100003 |
| Nuclease-Free Water | Thermo Fisher | AM9937 |
| 6-well Cell Culture Plates | Corning | 3516 |
| qPCR Plates | Bio-Rad | HSP9601 |
Cell Culture and Treatment
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.[9]
-
Seed 5 x 10⁵ cells per well in 6-well plates and allow them to adhere for 24 hours.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 0 µM, 1 µM, 10 µM, 50 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO only).
-
Perform each treatment condition in triplicate.
Total RNA Extraction
-
After treatment, aspirate the culture medium and wash cells once with ice-cold PBS.
-
Lyse cells directly in the well and extract total RNA using a commercial kit (e.g., QIAGEN RNeasy Mini Kit) according to the manufacturer's instructions.
-
Elute RNA in 30-50 µL of nuclease-free water.
RNA Quantification and cDNA Synthesis
-
Determine the concentration and purity (A260/A280 ratio) of the extracted RNA using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit following the manufacturer's protocol.
Quantitative Real-Time PCR (qRT-PCR)
-
Prepare the qRT-PCR reaction mix for each sample in triplicate. Each 20 µL reaction should contain:
-
10 µL 2x SYBR Green Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA template
-
6 µL Nuclease-Free Water
-
-
Primer Sequences:
-
Thermal Cycling Conditions:
-
Initial Denaturation: 95°C for 10 min
-
40 Cycles:
-
Denaturation: 95°C for 15 s
-
Annealing/Extension: 60°C for 60 s
-
-
Melt Curve Analysis: As per instrument guidelines.
-
Data Analysis (ΔΔCT Method)
-
Calculate ΔCT: For each sample, normalize the CT value of the target gene (EPO) to the CT value of the housekeeping gene (GAPDH).
-
ΔCT = CT(EPO) - CT(GAPDH)
-
-
Calculate ΔΔCT: Normalize the ΔCT of the treated samples to the ΔCT of the control (untreated) sample.
-
ΔΔCT = ΔCT(Treated) - ΔCT(Control)
-
-
Calculate Fold Change: Determine the relative expression fold change.
-
Fold Change = 2-ΔΔCT
-
Expected Results
Treatment of HepG2 cells with this compound is expected to cause a dose-dependent increase in EPO mRNA expression. The results can be summarized in a table for clear comparison.
Table 1: Relative Fold Change in EPO mRNA Expression
| Treatment Group | Concentration (µM) | Mean CT (GAPDH) | Mean CT (EPO) | Mean ΔCT | Mean ΔΔCT | Relative Fold Change (2-ΔΔCT) |
| Vehicle Control | 0 | 18.5 | 28.2 | 9.7 | 0.0 | 1.0 |
| Molidustat | 1 | 18.6 | 26.8 | 8.2 | -1.5 | 2.8 |
| Molidustat | 10 | 18.4 | 24.9 | 6.5 | -3.2 | 9.2 |
| Molidustat | 50 | 18.5 | 23.1 | 4.6 | -5.1 | 34.2 |
| (Note: Data presented are hypothetical and for illustrative purposes only.) |
Conclusion
This qRT-PCR protocol provides a robust and sensitive method for quantifying the induction of EPO gene expression by this compound. The human hepatoma cell lines HepG2 and Hep3B are suitable in vitro models for studying the regulation of Epo expression.[19] This assay is a critical tool for researchers in pharmacology and drug development to assess the potency and efficacy of HIF-PH inhibitors in stimulating erythropoiesis.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Regulation of Erythropoiesis by the Hypoxia-Inducible Factor Pathway: Effects of Genetic and Pharmacological Perturbations | Annual Reviews [annualreviews.org]
- 5. Iron Regulation by Molidustat, a Daily Oral Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor, in Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First‐in‐man–proof of concept study with molidustat: a novel selective oral HIF‐prolyl hydroxylase inhibitor for the treatment of renal anaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]
- 8. Mimicking hypoxia to treat anemia: HIF-stabilizer BAY 85-3934 (Molidustat) stimulates erythropoietin production without hypertensive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gene expression profiles in human HepG2 cells treated with extracts of the Tamarindus indica fruit pulp - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ashpublications.org [ashpublications.org]
- 12. The HIF Signaling Pathway in Osteoblasts Directly Modulates Erythropoiesis Through the Production of EPO - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tw.sinobiological.com [tw.sinobiological.com]
- 14. us.sinobiological.com [us.sinobiological.com]
- 15. origene.com [origene.com]
- 16. Sino Biological Human GAPDH qPCR Primer Pair, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 17. sinobiological.com [sinobiological.com]
- 18. origene.com [origene.com]
- 19. The regulated expression of erythropoietin by two human hepatoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Establishing a Stable Cell Line for High-Throughput Screening of Molidustat Sodium and Analogs
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the establishment and validation of a stable cell line designed for the screening and characterization of Molidustat Sodium (BAY 85-3934) and other Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors.
Introduction
This compound is a potent, orally active inhibitor of HIF-prolyl hydroxylases (HIF-PHs), enzymes that play a critical role in the regulation of Hypoxia-Inducible Factor-1α (HIF-1α).[1][2][3] Under normoxic conditions, HIF-PHs hydroxylate prolyl residues on HIF-1α, targeting it for rapid proteasomal degradation.[1] Inhibition of HIF-PHs by this compound mimics a hypoxic state by stabilizing HIF-1α, which then translocates to the nucleus.[1][4] In the nucleus, HIF-1α dimerizes with HIF-1β and binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, upregulating their transcription.[5][6] A key target gene is erythropoietin (EPO), a hormone that stimulates red blood cell production.[1][5][6] This mechanism of action makes this compound a promising therapeutic for anemia associated with chronic kidney disease.[2][3]
To facilitate the discovery and development of novel HIF-PH inhibitors, a robust and reliable cell-based screening assay is essential. This application note describes the generation of a stable reporter cell line that quantitatively measures the activity of the HIF-1 signaling pathway, making it an ideal tool for screening compounds like this compound.
This compound: In Vitro Activity
This compound has been shown to be a potent inhibitor of the three main HIF-PH isoforms. Its activity can be quantified in both biochemical and cell-based assays.
| Parameter | Value | Source |
| IC₅₀ (PHD1) | 480 nM | [7] |
| IC₅₀ (PHD2) | 280 nM | [7] |
| IC₅₀ (PHD3) | 450 nM | [7] |
| EC₅₀ (HIF-reporter assay) | 8.4 µM | [7][8] |
Signaling Pathway
The mechanism of action of this compound involves the inhibition of HIF-prolyl hydroxylases, leading to the stabilization and activation of HIF-1α. The following diagram illustrates this signaling pathway.
References
- 1. Establishment of a Stable Cell Line Expressing Green Fluorescence Protein-fused Hypoxia Inducible Factor-1α for Assessment of Carcinogenicity of Chemical Toxicants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. signosisinc.com [signosisinc.com]
- 6. GFP Reporter Stable Cell Line-HEK293 (CSC-RR0040) - Creative Biogene [creative-biogene.com]
- 7. Stable Cell Line Generation | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Discovery of Molidustat (BAY 85‐3934): A Small‐Molecule Oral HIF‐Prolyl Hydroxylase (HIF‐PH) Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]
Molidustat Sodium: Application Notes and Protocols for In Vivo Oral Gavage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and in vivo oral administration of Molidustat Sodium (BAY 85-3934), a potent, orally active inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH).
Introduction
This compound is a novel therapeutic agent under investigation for the treatment of anemia associated with chronic kidney disease (CKD).[1] Its mechanism of action involves the inhibition of HIF-prolyl hydroxylase, leading to the stabilization and accumulation of hypoxia-inducible factors (HIFs).[1] Under normal oxygen conditions, HIF-α subunits are hydroxylated by HIF-PH, targeting them for proteasomal degradation. By inhibiting this process, this compound mimics a hypoxic state, allowing HIF-α to dimerize with HIF-β, translocate to the nucleus, and activate the transcription of various genes, most notably erythropoietin (EPO).[1] This results in increased endogenous EPO production and subsequent stimulation of erythropoiesis.
Physicochemical and Pharmacokinetic Data
A summary of key quantitative data for Molidustat and this compound is presented in the table below for easy reference and comparison.
| Property | Value | Species | Reference |
| Molidustat (Parent Compound) | |||
| Molecular Weight | 314.31 g/mol | N/A | [2] |
| Water Solubility | 143 mg/L | N/A | [3] |
| Oral Bioavailability | 34% | Rat | [3] |
| This compound | |||
| Molecular Weight | 336.28 g/mol | N/A | |
| Water Solubility | 28 g/L (highly increased) | N/A | [3] |
| Absolute Oral Bioavailability | 59% | Human | [1] |
| Oral Bioavailability | 61% | Monkey | [1] |
| Oral Bioavailability | 71% | Dog | [1] |
| Peak Plasma Concentration (tmax) | 0.25 - 0.75 hours | Human | [1] |
| Terminal Half-life (t½) | 4.64 - 10.4 hours | Human | [1][4] |
Signaling Pathway
The signaling pathway of this compound is depicted below. Under normoxic conditions, HIF-α is hydroxylated by HIF-PH, leading to its ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. This compound inhibits HIF-PH, preventing HIF-α hydroxylation and degradation. The stabilized HIF-α translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia-responsive elements (HREs) on target genes, such as the EPO gene, to initiate transcription.
Caption: this compound Signaling Pathway.
Experimental Protocols
Materials
-
This compound powder
-
Vehicle (select one):
-
0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water
-
Polyethylene glycol (PEG) 400
-
Corn oil or other suitable oily vehicle
-
-
Sterile water for injection or deionized water
-
Homogenizer or sonicator
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Appropriate size oral gavage needles
-
Syringes
Preparation of this compound for Oral Gavage
The following protocol describes the preparation of a 5 mg/mL suspension of this compound in 0.5% CMC-Na. This is a general guideline and may be adapted based on the specific requirements of the study.
-
Prepare the Vehicle:
-
Weigh the appropriate amount of CMC-Na to prepare a 0.5% (w/v) solution in sterile water (e.g., 0.5 g of CMC-Na in 100 mL of water).
-
Slowly add the CMC-Na powder to the water while continuously stirring with a magnetic stirrer to prevent clumping.
-
Stir until the CMC-Na is completely dissolved and the solution is clear and viscous. This may take several hours.
-
-
Prepare the this compound Suspension:
-
Accurately weigh the required amount of this compound powder.
-
To prepare a 5 mg/mL suspension, add 5 mg of this compound for every 1 mL of the prepared 0.5% CMC-Na vehicle.
-
Gradually add a small amount of the vehicle to the this compound powder and triturate to form a smooth paste.
-
Slowly add the remaining vehicle to the paste while continuously stirring or vortexing to ensure a uniform suspension.
-
For a more homogenous suspension, sonicate the mixture on ice or use a homogenizer.
-
Visually inspect the suspension for any clumps or undissolved particles.
-
-
Storage and Handling:
-
It is recommended to prepare the suspension fresh on the day of dosing.
-
If short-term storage is necessary, store the suspension at 2-8°C, protected from light.
-
Before each administration, ensure the suspension is brought to room temperature and thoroughly mixed by vortexing or inversion to ensure uniform distribution of the compound.
-
In Vivo Oral Gavage Administration
The following is a general protocol for oral gavage in rodents. All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Animal Handling and Dosing:
-
Gently restrain the animal.
-
Measure the desired volume of the this compound suspension into an appropriately sized syringe fitted with a gavage needle.
-
Ensure the gavage needle is of the correct length and gauge for the size of the animal to prevent injury.
-
Carefully insert the gavage needle into the esophagus and deliver the dose directly into the stomach.
-
Monitor the animal for any signs of distress during and after the procedure.
-
-
Dosage:
-
The dosage of this compound will vary depending on the animal model and the specific aims of the study.
-
Published studies in rats have used doses ranging from 0.5 mg/kg to 10 mg/kg, administered orally once daily.[5]
-
It is recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
-
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling this compound powder and its formulations.
-
Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Refer to the Safety Data Sheet (SDS) for this compound for detailed safety and handling information.
This document is intended for research purposes only and should not be used for human or veterinary clinical applications.
References
- 1. Absorption, distribution, metabolism and excretion of molidustat in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. selleckchem.com [selleckchem.com]
- 4. First-in-man-proof of concept study with molidustat: a novel selective oral HIF-prolyl hydroxylase inhibitor for the treatment of renal anaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Molidustat Sodium solubility and stability in DMSO
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of Molidustat Sodium when using Dimethyl Sulfoxide (DMSO) as a solvent. Below are frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the maximum solubility of this compound in DMSO?
A1: The reported solubility of Molidustat in DMSO varies, with concentrations up to 10 mg/mL (31.81 mM) being achievable.[1] However, solubility can be influenced by the purity and water content of the DMSO. It is crucial to use fresh, anhydrous DMSO to achieve maximum solubility, as absorbed moisture can cause a significant reduction.[1]
Q2: My this compound is not fully dissolving in DMSO. What should I do?
A2: If you observe precipitation or incomplete dissolution, consider the following troubleshooting steps:
-
Use Fresh DMSO: DMSO is hygroscopic and readily absorbs moisture from the air, which can lower the solubility of Molidustat.[1] Always use a fresh, unopened bottle or a properly stored anhydrous grade of DMSO.
-
Gentle Warming: Briefly and gently warm the solution (e.g., in a 37°C water bath) to aid dissolution.
-
Sonication: Use a bath sonicator to help break up any precipitate and facilitate dissolution.[2]
-
Check for Saturation: Ensure you have not exceeded the solubility limit. If necessary, prepare a more dilute solution.
Q3: How should I store my this compound stock solution in DMSO?
A3: For optimal stability, aliquot the DMSO stock solution into single-use vials to prevent contamination and avoid repeated freeze-thaw cycles.[1] Recommended storage conditions are:
Q4: Can I use a DMSO stock solution to prepare aqueous working solutions for my experiments?
A4: Yes, this is a common practice. However, Molidustat is insoluble in water.[1][3] When preparing aqueous dilutions from a DMSO stock, it is critical to add the DMSO stock into the aqueous buffer while vortexing to ensure rapid mixing and prevent precipitation. For in vivo studies, specific formulations involving co-solvents like PEG300, Tween-80, or corn oil are often required.[2] It is recommended that working solutions for in vivo experiments be prepared fresh on the day of use.[2]
Data Summary Tables
Table 1: Solubility of Molidustat in DMSO
| Concentration (mg/mL) | Molar Concentration (mM) | Notes | Reference |
| 10 | 31.81 | Use fresh, anhydrous DMSO. | [1] |
| 6 | 19.09 | Moisture can reduce solubility. | [1] |
| 2 | 6.36 | [1][3] |
Table 2: Recommended Storage Conditions for this compound in DMSO
| Storage Temperature | Recommended Duration | Key Considerations | Reference |
| -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles. | [1][2] |
| -20°C | 1 to 6 months | Aliquot to avoid freeze-thaw cycles. | [1][2] |
Experimental Protocols & Workflows
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a high-concentration stock solution for in vitro use.
-
Preparation: Allow the this compound powder vial and a fresh bottle of anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Calculation: Determine the required mass of this compound (Molecular Weight: 314.30 g/mol for the free base) and the volume of DMSO needed for a 10 mM solution.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Cap the vial tightly and vortex thoroughly. If needed, use gentle warming or sonication to ensure complete dissolution.[2]
-
Storage: Aliquot the clear solution into single-use, low-retention tubes and store at -80°C for long-term use or -20°C for short-term use.
Mechanism of Action
Molidustat is an inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH).[4] Under normal oxygen conditions, HIF-PH enzymes hydroxylate the alpha subunit of HIF (HIF-α), targeting it for proteasomal degradation.[5] By inhibiting HIF-PH, Molidustat prevents this degradation, causing HIF-α to stabilize and accumulate.[5] The stabilized HIF-α then translocates to the nucleus, where it promotes the transcription of various genes, most notably erythropoietin (EPO).[5] This leads to increased red blood cell production.[5]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of Molidustat (BAY 85-3934): A Small-Molecule Oral HIF-Prolyl Hydroxylase (HIF-PH) Inhibitor for the Treatment of Renal Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
Optimizing Molidustat Sodium concentration for in vitro experiments
Welcome to the technical support center for Molidustat Sodium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing in vitro experiments using this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzymes, specifically PHD1, PHD2, and PHD3.[1][2] Under normal oxygen conditions (normoxia), HIF-α subunits are hydroxylated by PHD enzymes, leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, followed by rapid proteasomal degradation. By inhibiting PHD enzymes, this compound prevents this hydroxylation, leading to the stabilization and accumulation of HIF-α subunits, even in the presence of oxygen.[3][4] Stabilized HIF-α translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, thereby activating their transcription.[3][4] A key target gene is erythropoietin (EPO), which plays a crucial role in stimulating red blood cell production.[3][4][5]
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
A2: The optimal concentration of this compound is cell-type dependent. However, a good starting point for most cell lines is in the range of 1-10 µM. For example, in HeLa cells, 5 µM of Molidustat has been shown to be sufficient to induce detectable levels of HIF-1α within 20 minutes.[6] In a reporter assay using A549 cells, this compound induced the expression of a luciferase reporter gene with an EC50 of 8.4 µM.[1][5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO. For in vitro experiments, a stock solution of 10 mM in DMSO is commonly used.[7] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[2] When preparing working concentrations, dilute the DMSO stock solution in your cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How long should I incubate my cells with this compound?
A4: The optimal incubation time depends on the specific downstream effect you are measuring. For observing the stabilization of HIF-1α protein, a short incubation of 2 to 8 hours is often sufficient.[8] For measuring the induction of downstream target gene mRNA, such as EPO, an incubation time of 4 to 24 hours is typically recommended.[5][8] For protein expression of downstream targets or functional assays, a longer incubation of 24 to 72 hours may be necessary. It is advisable to perform a time-course experiment to determine the peak response for your specific target and cell line.
Q5: Are there any known off-target effects of this compound?
A5: While this compound is a selective inhibitor of HIF-PH enzymes, the possibility of off-target effects should always be considered. The HIF signaling pathway is complex and regulates a wide range of cellular processes, including metabolism, angiogenesis, and cell survival.[9] To ensure the observed effects are specifically due to HIF stabilization, it is good practice to include appropriate controls, such as using a structurally unrelated HIF-PH inhibitor or using siRNA to knock down HIF-1α and observing if the effect of Molidustat is diminished.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 PHD1 | 480 nM | Recombinant Human | [1] |
| IC50 PHD2 | 280 nM | Recombinant Human | [1] |
| IC50 PHD3 | 450 nM | Recombinant Human | [1] |
| EC50 (HRE Reporter) | 8.4 µM | A549 | [1][5] |
| EC50 (EPO mRNA) | 1.9 µM | HuH7 | [5] |
Table 2: Recommended Concentration Ranges for In Vitro Experiments
| Cell Line | Concentration Range | Observed Effect | Reference |
| HeLa | >0.25 µM | HIF-1α stabilization | [5] |
| HeLa | 5 µM | Detectable HIF-1α | [6] |
| A549 | 1 - 10 µM | Induction of hypoxia-sensitive genes | [2] |
| Hep3B | 1 - 10 µM | Induction of hypoxia-sensitive genes | [2] |
| Calu-3 | 6 µM | HIF-1α stabilization | [2] |
| Human iPS-derived hepatoblasts | 1 - 50 µM | EPO secretion | [10] |
Troubleshooting Guide
Issue 1: No or weak HIF-1α stabilization observed by Western Blot.
-
Possible Cause 1: Suboptimal this compound concentration.
-
Solution: Perform a dose-response experiment with a broader range of concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal concentration for your cell line.
-
-
Possible Cause 2: Inappropriate incubation time.
-
Solution: Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the peak time for HIF-1α accumulation in your cells.
-
-
Possible Cause 3: Rapid degradation of HIF-1α during sample preparation.
-
Solution: HIF-1α has a very short half-life in the presence of oxygen.[11] Work quickly and keep samples on ice at all times. Lyse cells directly in pre-chilled lysis buffer containing protease and phosphatase inhibitors. Some protocols recommend lysing the cells under hypoxic conditions if possible.[12]
-
-
Possible Cause 4: HIF-1α is primarily located in the nucleus.
-
Solution: Use a nuclear extraction protocol to enrich for HIF-1α.[12]
-
-
Possible Cause 5: Poor antibody quality.
-
Solution: Use a well-validated antibody for HIF-1α. Check the antibody datasheet for recommended applications and positive control suggestions. Include a positive control in your experiment, such as lysates from cells treated with cobalt chloride or grown in a hypoxic chamber.[12]
-
Issue 2: No significant increase in downstream target gene expression (e.g., EPO, VEGF).
-
Possible Cause 1: Cell line does not express the target gene at high levels.
-
Solution: Confirm that your chosen cell line is known to express the target gene in response to HIF stabilization. For example, HepG2 and Huh7 cells are commonly used for studying EPO gene regulation.
-
-
Possible Cause 2: Insufficient incubation time.
-
Solution: As with HIF-1α stabilization, the kinetics of downstream gene expression can vary. Perform a time-course experiment to determine the optimal incubation time for your gene of interest.
-
-
Possible Cause 3: Issues with RNA extraction or qPCR.
-
Solution: Ensure the quality and integrity of your extracted RNA. Design and validate your qPCR primers to be specific and efficient. Include appropriate controls in your qPCR experiment, such as a no-template control and a reference gene for normalization.
-
Issue 3: Observed cytotoxicity at effective concentrations.
-
Possible Cause 1: High concentration of this compound.
-
Solution: Determine the cytotoxic threshold for your cell line by performing a cell viability assay (e.g., MTT, CellTiter-Glo) with a range of this compound concentrations. Try to use the lowest effective concentration that gives the desired biological response.
-
-
Possible Cause 2: High concentration of DMSO.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is below the toxic level for your cells (typically ≤ 0.1%).
-
-
Possible Cause 3: Prolonged incubation.
-
Solution: While longer incubation times may be needed for some endpoints, they can also lead to cytotoxicity. Optimize the incubation time to be the shortest duration that yields a robust signal.
-
Experimental Protocols
Protocol 1: Western Blot for HIF-1α Stabilization
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the determined optimal incubation time (e.g., 4 hours). Include a positive control, such as cells treated with 100 µM CoCl₂ or incubated in a hypoxic chamber (1% O₂).
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Lyse the cells directly on the plate with 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (whole-cell lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix the desired amount of protein (20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load the samples onto a 7.5% polyacrylamide gel and run the electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HIF-1α (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10-15 minutes each.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
Protocol 2: EPO ELISA
-
Cell Seeding and Treatment: Seed cells in a 24-well plate and treat with this compound as described in the Western Blot protocol. Use a cell line known to produce EPO, such as HepG2 or Huh7.
-
Supernatant Collection: After the desired incubation period (e.g., 24-48 hours), collect the cell culture supernatant.
-
ELISA Procedure:
-
Use a commercially available human EPO ELISA kit and follow the manufacturer's instructions.
-
Briefly, add standards and samples to the wells of the pre-coated microplate.
-
Incubate with a biotinylated detection antibody.
-
Wash the plate and add streptavidin-HRP conjugate.
-
Wash the plate again and add a TMB substrate solution.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of EPO in your samples by interpolating their absorbance values from the standard curve.
-
Normalize the EPO concentration to the cell number or total protein content of the corresponding well.
-
Protocol 3: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
MTT Incubation:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Aspirate the medium containing MTT.
-
Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Express the cell viability as a percentage of the vehicle-treated control cells.
-
Plot the cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value if applicable.
-
Mandatory Visualizations
Caption: this compound inhibits PHD enzymes, leading to HIF-1α stabilization and target gene transcription.
Caption: General experimental workflow for in vitro studies with this compound.
Caption: Troubleshooting logic for weak or absent HIF-1α signal in Western Blots.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Discovery of Molidustat (BAY 85‐3934): A Small‐Molecule Oral HIF‐Prolyl Hydroxylase (HIF‐PH) Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]
- 8. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An integrative genomics approach identifies Hypoxia Inducible Factor-1 (HIF-1)-target genes that form the core response to hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wada-ama.org [wada-ama.org]
- 11. Frequently Asked Questions about Hypoxia Research & HIFs [novusbio.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting Molidustat Sodium variability in animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing Molidustat Sodium in animal studies. The information is presented in a question-and-answer format to directly address common challenges and sources of variability encountered during in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Formulation and Administration
Q1: What is the recommended vehicle for preparing this compound for oral gavage in rodents?
A1: this compound can be formulated in various vehicles for oral administration in rodents. A common and effective vehicle is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Another option is a solution in ethanol:Solutol HS 15:water (10:20:70).[2] For administration in drinking water, this compound can be prepared in a 100 mM sodium bicarbonate saline solution adjusted to pH 7.[2] It is crucial to ensure the compound is fully dissolved; heating and/or sonication can be used to aid dissolution if precipitation occurs.[1] Fresh solutions should be prepared promptly before use.[1]
Q2: How should this compound be administered to cats?
A2: this compound is available as an oral suspension (Varenzin™-CA1) for cats.[3][4] It should be shaken well before use and administered directly into the cat's mouth using the provided dosing syringe.[3][5] It is not recommended to mix the medication with food.[3] The medication can be given with or without food; however, if vomiting occurs on an empty stomach, subsequent doses can be given with a small amount of food or a treat.[3]
Q3: We are observing inconsistent absorption of this compound in our rodent studies. What could be the cause?
A3: Inconsistent absorption can be due to several factors:
-
Formulation Issues: Ensure this compound is completely solubilized in the vehicle. Precipitation or phase separation can lead to inaccurate dosing.[1]
-
Food Effect: The presence of food can affect the absorption of Molidustat. While it can be given with or without food in cats, for tightly controlled rodent studies, it is advisable to standardize the feeding schedule relative to dosing to minimize variability.[3]
-
Gavage Technique: Improper oral gavage technique can lead to variability in the amount of compound delivered to the stomach. Ensure personnel are properly trained to minimize stress and ensure accurate delivery.
Efficacy and Variability
Q4: We are not observing the expected increase in hematocrit (HCT) or erythropoietin (EPO) levels. What are the potential reasons?
A4: Several factors can contribute to a lack of efficacy:
-
Insufficient Dose: The dose-response relationship of Molidustat can vary between species.[2][6] Ensure the dose being used is appropriate for the animal model.
-
Drug Interactions: Concomitant administration of certain substances can interfere with Molidustat absorption. Oral iron and calcium supplements have been shown to reduce the absorption of Molidustat.[7] It is recommended to separate the administration of Molidustat and these supplements by at least one hour.[8] Phosphate binders and antacids may also interfere with absorption.[8]
-
Underlying Inflammation: Chronic inflammation can blunt the erythropoietic response to treatment.[9] The inflammatory state of the animal model could be a confounding factor.
-
Iron Deficiency: While Molidustat can improve iron utilization, severe iron deficiency can limit erythropoiesis.[8][10] Assess the iron status of the animals, as iron supplementation may be necessary for an optimal response.[8]
-
Animal Strain and Genetics: Different animal strains may exhibit varied responses to HIF pathway activation.[11] Genetic differences can influence the baseline HIF activity and the response to inhibitors.
Q5: We are observing high inter-animal variability in our results, even within the same treatment group. How can we reduce this?
A5: High variability can be addressed by:
-
Standardizing Procedures: Ensure consistency in all experimental procedures, including animal handling, dosing times, feeding schedules, and sample collection.
-
Acclimatization: Allow sufficient time for animals to acclimate to the facility and experimental procedures to reduce stress-related physiological changes.
-
Homogenous Animal Cohorts: Use animals of the same age, sex, and genetic background.
-
Controlling for Health Status: Ensure all animals are healthy and free from underlying infections or inflammation that could impact the study outcomes.
Q6: Can this compound lose its potency during storage?
A6: Stock solutions of Molidustat are recommended to be stored at -80°C for up to one year or -20°C for up to six months.[1] It is advisable to prepare fresh working solutions for each experiment to ensure consistent potency.[1]
Safety and Off-Target Effects
Q7: What are the potential side effects of this compound in animals?
A7: The most commonly reported side effect in cats is vomiting.[3][8] More serious, but rare, side effects can include an excessive increase in red blood cell count (polycythemia), which can lead to thickened blood and an increased risk of blood clots.[8] Hypertension and seizures have also been noted as rare potential side effects.[8]
Q8: Are there any known off-target effects of HIF-prolyl hydroxylase inhibitors that we should be aware of?
A8: Yes, as HIFs regulate a wide range of genes, their stabilization can have pleiotropic effects beyond erythropoiesis.[10] These can include alterations in glucose metabolism, angiogenesis, and immune responses.[10][12][13] Some studies have raised concerns about the potential for off-target inhibition of other 2-oxoglutarate-dependent dioxygenases, which could have broader biological consequences.[10][14] Researchers should be mindful of these potential on-target and off-target effects when interpreting their data.
Quantitative Data Summary
Table 1: this compound Dosing and Effects in Different Animal Species
| Species | Dose | Route of Administration | Key Effects | Reference |
| Rat | 0.5 - 5 mg/kg (once daily for 26 days) | Oral | Dose-dependent increase in EPO and packed cell volume (hematocrit).[2][6] | [2][6] |
| Cat | 5 mg/kg (once daily for 28 days) | Oral | Significant increase in hematocrit starting from day 14-21.[4][15] | [4][15] |
| Cat | 10 mg/kg (once daily) | Oral | Hematocrit exceeded 60% by day 14 in healthy cats. | [4] |
| Monkey | 0.5 - 1.5 mg/kg (once daily for 5 days) | Oral | Dose-dependent increase in EPO.[6] | [6] |
Table 2: Impact of Concomitant Oral Iron(II) Supplementation on Molidustat Pharmacokinetics in Humans (Healthy, Fasted)
| Parameter | Molidustat Alone | Molidustat + Iron(II) | % Change | Reference |
| AUC (μg·h/L) | 2830 | 707 | -75% | [7] |
| Cmax (μg/L) | 1140 | 185 | -84% | [7] |
AUC: Area under the curve, Cmax: Maximum concentration
Experimental Protocols
Protocol for Oral Gavage Administration in Rodents
-
Preparation of Dosing Solution:
-
Prepare a vehicle solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Dissolve this compound in the vehicle to the desired concentration.
-
If precipitation occurs, gently warm the solution and/or use a sonicator until the compound is fully dissolved.
-
Prepare the solution fresh on the day of dosing.
-
-
Animal Handling and Dosing:
-
Gently restrain the animal.
-
Use a proper size and type of gavage needle for the animal (e.g., 20-gauge, 1.5-inch curved stainless steel gavage needle for mice).
-
Measure the distance from the animal's mouth to the xiphoid process to ensure proper tube placement.
-
Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Protocol for Induction of Chronic Kidney Disease (CKD) in Mice (Adenine-Induced Model)
-
Diet Preparation:
-
Prepare a control diet (e.g., casein-based).
-
Prepare an adenine-containing diet by mixing 0.2% (w/w) adenine with the control diet.
-
-
Induction Phase:
-
Feed the mice the 0.2% adenine diet for 4 weeks to induce renal injury.
-
-
Maintenance Phase:
-
Switch the mice to a 0.15% adenine maintenance diet for the remainder of the study to maintain the CKD phenotype.
-
-
Monitoring:
-
Monitor animal body weight and food intake regularly.
-
Collect blood samples periodically to measure markers of renal function (e.g., blood urea nitrogen - BUN, creatinine) and hematological parameters (e.g., hematocrit, hemoglobin).
-
Visualizations
Caption: this compound inhibits PHD, leading to HIF-1α stabilization and increased EPO production.
Caption: A typical experimental workflow for evaluating this compound in an animal model of disease.
Caption: A logical approach to troubleshooting unexpected results in this compound animal studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]
- 3. Molidustat | VCA Animal Hospitals [vcahospitals.com]
- 4. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 5. boerumhillvet.com [boerumhillvet.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Effects of oral iron and calcium supplement on the pharmacokinetics and pharmacodynamics of molidustat: an oral HIF-PH inhibitor for the treatment of renal anaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molidustat - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 9. The efficacy and safety of molidustat for anemia in dialysis-dependent and non-dialysis-dependent chronic kidney disease patients: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Growing concerns about using hypoxia-inducible factor prolyl hydroxylase inhibitors for the treatment of renal anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of the hypoxia‐inducible factor pathway induced by prolyl hydroxylase domain 2 deficiency enhances the effect of running training in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pleotropic effects of hypoxia-inducible factor-prolyl hydroxylase domain inhibitors: are they clinically relevant? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effect of HIF on metabolism and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selectivity of HIF-PH inhibitors: concerns regarding possible off-target effects | Semantic Scholar [semanticscholar.org]
- 15. Use of molidustat, a hypoxia‐inducible factor prolyl hydroxylase inhibitor, in chronic kidney disease‐associated anemia in cats - PMC [pmc.ncbi.nlm.nih.gov]
Molidustat Sodium Technical Support Center: Investigating Off-Target Effects in Long-Term Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the potential off-target effects of Molidustat Sodium in long-term cell culture experiments. This compound is a potent inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH), primarily used to stimulate erythropoiesis. However, its long-term effects on cellular signaling and phenotype beyond the intended HIF pathway stabilization are crucial considerations for in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an orally active inhibitor of HIF-prolyl hydroxylase (HIF-PH) enzymes, specifically PHD1, PHD2, and PHD3.[1] By inhibiting these enzymes, this compound prevents the degradation of HIF-α subunits, leading to their accumulation, dimerization with HIF-β, and translocation to the nucleus. This complex then activates the transcription of various genes, most notably erythropoietin (EPO), which stimulates red blood cell production.[2]
Q2: Are there any known off-target activities of this compound from initial screenings?
Initial selectivity profiling of Molidustat (BAY 85-3934) was conducted to assess its activity against a range of other proteins. In a panel of 67 radioligand binding assays and assays against 8 matrix metalloproteinases and other peptidases, Molidustat did not show significant activity (>50% inhibition) at a concentration of 10 µM.[3] While this suggests a degree of selectivity, it is important to note that this is not an exhaustive screen of all potential off-targets.
Q3: Can long-term treatment with this compound affect extracellular matrix (ECM) production in cell culture?
Yes, there is evidence to suggest that long-term treatment with HIF-PH inhibitors, including Molidustat, may influence the expression of extracellular matrix components. While one study on NIH/3T3 fibroblasts did not find a substantial increase in collagen type I levels with Molidustat treatment, other HIF-PH inhibitors like Roxadustat did show a concentration-dependent increase.[4] Given that HIF signaling can regulate genes involved in fibrosis and tissue remodeling, it is a critical parameter to monitor in long-term cell culture.
Q4: What are the potential phenotypic changes to watch for in long-term this compound cell culture?
Researchers should be vigilant for a range of phenotypic alterations in their specific cell lines, including but not limited to:
-
Changes in Cell Morphology: Alterations in cell shape, size, and adherence properties.
-
Proliferation Rate: Unintended increases or decreases in the rate of cell division.
-
Differentiation Status: Changes in markers associated with the cell line's specific lineage or differentiation state.
-
Gene Expression Profile: Alterations in the expression of genes not directly related to the HIF pathway.
Q5: How might this compound impact angiogenesis in in vitro models?
As a HIF-1α stabilizer, Molidustat can increase the expression of the pro-angiogenic factor VEGF in some cell lines, such as the MDA-MB-231 breast cancer cell line.[5] However, in the same study, conditioned media from Molidustat-treated cancer cells did not increase the angiogenic potential of endothelial cells in a Matrigel assay.[5] The net effect on angiogenesis in vitro can be complex and cell-type dependent, warranting specific investigation in your experimental system.
Troubleshooting Guide
Issue 1: Unexpected Changes in Cell Proliferation or Viability
| Potential Cause | Troubleshooting Steps |
| Off-target kinase inhibition | Perform a kinase inhibitor profiling screen to identify any unintended kinase targets of Molidustat. |
| Cell line-specific sensitivity | Conduct dose-response and time-course experiments to determine the optimal non-toxic concentration for your specific cell line. Start with a broad range of concentrations and monitor cell viability using assays like MTT or trypan blue exclusion. |
| Accumulation of toxic metabolites | When changing the medium during long-term culture, ensure complete replacement to prevent the buildup of any potential toxic byproducts of Molidustat metabolism by the cells. |
| Alterations in cell cycle regulation | Perform cell cycle analysis using flow cytometry to investigate if Molidustat is causing cell cycle arrest at specific phases. |
Issue 2: Alterations in Extracellular Matrix Deposition
| Potential Cause | Troubleshooting Steps |
| On-target HIF-mediated effects on ECM genes | Analyze the expression of key ECM genes (e.g., collagens, fibronectin, laminins) and their regulators (e.g., TGF-β, MMPs, TIMPs) using qRT-PCR or RNA sequencing. |
| Induction of fibroblast-to-myofibroblast transition | Assess markers of myofibroblast differentiation, such as alpha-smooth muscle actin (α-SMA) expression, by immunofluorescence or western blotting in fibroblast cell lines. |
| Direct off-target effects on ECM-related enzymes | While initial screens were negative for some metalloproteinases, a broader panel or activity assays for specific enzymes relevant to your cell type could be considered. |
Issue 3: Inconsistent HIF Pathway Activation
| Potential Cause | Troubleshooting Steps |
| Molidustat degradation in culture medium | Prepare fresh Molidustat stock solutions regularly and add fresh Molidustat with each medium change. The stability of Molidustat in your specific culture medium and conditions can be assessed by analytical methods if necessary. |
| Cell density affecting drug concentration | Maintain a consistent cell seeding density and passaging schedule to ensure a relatively stable cell number to drug concentration ratio. |
| Negative feedback loops in the HIF pathway | Be aware that prolonged HIF activation can induce the expression of its own negative regulators. Monitor the expression of HIF target genes over time to assess the dynamics of the response. |
Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| PHD1 IC₅₀ | 480 nM | Enzyme Assay | [1] |
| PHD2 IC₅₀ | 280 nM | Enzyme Assay | [1] |
| PHD3 IC₅₀ | 450 nM | Enzyme Assay | [1] |
| EPO mRNA Induction EC₅₀ | 1.9 µM | HuH7 cells | [6] |
| HIF-1α Stabilization | >0.25 µM | HeLa cells | [6] |
Experimental Protocols
Protocol 1: Long-Term this compound Treatment of Adherent Cell Lines
Objective: To maintain consistent exposure of adherent cells to this compound over an extended period.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture flasks or plates
-
Standard cell culture equipment
Procedure:
-
Cell Seeding: Seed cells at a density that allows for logarithmic growth and prevents confluence before the next scheduled medium change (typically every 2-3 days).
-
This compound Addition: On the day after seeding, replace the medium with fresh complete medium containing the desired final concentration of this compound. Ensure the final DMSO concentration is consistent across all conditions, including the vehicle control (typically ≤ 0.1%).
-
Medium Changes: Every 2-3 days, aspirate the old medium and replace it with fresh medium containing the appropriate concentration of this compound.
-
Passaging: When cells reach approximately 80-90% confluency, passage them according to standard protocols. Re-seed the cells at the initial density and continue the treatment cycle.
-
Monitoring: Regularly monitor cell morphology and viability throughout the experiment. Harvest cells at predetermined time points for downstream analysis (e.g., gene expression, protein analysis, phenotypic assays).
Protocol 2: In Vitro Angiogenesis Assay (Tube Formation Assay)
Objective: To assess the effect of this compound on the formation of capillary-like structures by endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Basement membrane matrix (e.g., Matrigel)
-
This compound
-
96-well plate
-
Fluorescence microscope
Procedure:
-
Plate Coating: Thaw the basement membrane matrix on ice and coat the wells of a 96-well plate according to the manufacturer's instructions. Allow the matrix to solidify at 37°C.
-
Cell Preparation: Harvest HUVECs and resuspend them in a serum-reduced medium.
-
Treatment: Add this compound at various concentrations to the HUVEC suspension. Include a vehicle control and a positive control (e.g., VEGF).
-
Seeding: Seed the treated HUVECs onto the solidified basement membrane matrix.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for 4-18 hours.
-
Visualization and Quantification: Stain the cells with a fluorescent dye (e.g., Calcein AM) and visualize the tube formation using a fluorescence microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.[7]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Molidustat (BAY 85‐3934): A Small‐Molecule Oral HIF‐Prolyl Hydroxylase (HIF‐PH) Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Molidustat Sodium Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Molidustat Sodium in cancer cell lines. The information is intended for an audience of researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental evidence on acquired resistance to this compound in cancer cell lines is limited. The guidance provided here is based on the established mechanisms of action of prolyl hydroxylase domain (PHD) inhibitors, the role of Hypoxia-Inducible Factor (HIF) in cancer drug resistance, and general principles of acquired drug resistance in cancer cells.
Troubleshooting Guides
Problem 1: Decreased sensitivity of cancer cell line to this compound after prolonged treatment.
Possible Cause 1: Upregulation of drug efflux pumps.
-
Explanation: Continuous exposure to a drug can lead to the selection of cells that overexpress ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[1][2] The stabilization of HIF-1α by this compound can itself contribute to the increased expression of MDR1.
-
Suggested Solution:
-
Verify MDR1 Expression: Perform Western blot or qRT-PCR to compare MDR1 protein or mRNA levels, respectively, in your resistant cell line versus the parental, sensitive cell line.
-
Functional Efflux Assay: Conduct a drug efflux assay using a fluorescent substrate like DiOC2(3) or Rhodamine 123 to functionally assess the activity of efflux pumps.
-
Co-administration with an Efflux Pump Inhibitor: Treat the resistant cells with this compound in combination with a known MDR1 inhibitor (e.g., Verapamil, Tariquidar) to see if sensitivity is restored.
-
Possible Cause 2: Alterations in the HIF-1α signaling pathway.
-
Explanation: Mutations in HIF-1α or downstream effector proteins could potentially uncouple the stabilizing effect of this compound from its intended anti-cancer effects. There is also evidence of HIF-1α-independent mechanisms of PHD inhibitor action that could be altered in resistant cells.[3][4]
-
Suggested Solution:
-
Sequence HIF-1α: Sequence the HIF1A gene in resistant cells to identify potential mutations.
-
Assess HIF-1α Target Gene Expression: Use qRT-PCR to measure the expression of known HIF-1α target genes (e.g., VEGF, GLUT1) in response to this compound treatment in both sensitive and resistant cells. A blunted response in resistant cells could indicate a downstream alteration.
-
Investigate Alternative Pathways: Explore other signaling pathways known to be affected by PHDs, such as NF-κB, to identify potential compensatory mechanisms.[5]
-
Possible Cause 3: Increased drug metabolism.
-
Explanation: Cancer cells can develop resistance by upregulating enzymes that metabolize and inactivate drugs.
-
Suggested Solution:
-
Metabolite Analysis: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to analyze the intracellular and extracellular levels of this compound and its potential metabolites in sensitive versus resistant cell lines.
-
Inhibition of Metabolic Enzymes: If a specific metabolic pathway is identified, consider co-treatment with an inhibitor of the relevant enzyme family (e.g., cytochrome P450 inhibitors).
-
Problem 2: this compound treatment induces resistance to other chemotherapeutic agents.
-
Explanation: The primary mechanism of this compound is the inhibition of PHD enzymes, leading to the stabilization of HIF-1α.[1][6] HIF-1α is a known mediator of chemoresistance to various drugs, including etoposide and vinblastine, often through the upregulation of drug efflux pumps like MDR1.[1]
-
Suggested Solution:
-
Assess Cross-Resistance Profile: Determine the IC50 values of a panel of chemotherapeutic agents on your parental cell line in the presence and absence of this compound.
-
HIF-1α Knockdown: Use siRNA or shRNA to knock down HIF-1α expression in the presence of this compound and the chemotherapeutic agent to confirm if the resistance is HIF-1α-dependent.
-
Combination Therapy: Consider rational combination therapies. For example, if this compound induces resistance to a topoisomerase inhibitor, combining it with a drug that has a different mechanism of action and is not a substrate for MDR1 may be effective.[1][7][8]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in the context of cancer?
A1: this compound is an inhibitor of prolyl hydroxylase domain (PHD) enzymes.[1][6] In normal oxygen conditions (normoxia), PHDs hydroxylate the alpha subunit of Hypoxia-Inducible Factor (HIF-α), targeting it for proteasomal degradation. By inhibiting PHDs, this compound stabilizes HIF-α, which can then translocate to the nucleus and activate the transcription of various genes.[1][6] While this mechanism is utilized to treat anemia by upregulating erythropoietin, in cancer, the stabilization of HIF-1α can have complex, context-dependent effects, including the potential to promote chemoresistance.[1]
Q2: How can I develop a this compound-resistant cancer cell line?
A2: A common method is through continuous exposure to escalating doses of the drug.[9][10] Start by treating the parental cancer cell line with a low concentration of this compound (e.g., the IC20). Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound in the culture medium. This process is repeated over several weeks to months.[10] It is advisable to cryopreserve cells at each stage of increased resistance.
Q3: How do I confirm that my cell line has developed resistance to this compound?
A3: Resistance is confirmed by comparing the half-maximal inhibitory concentration (IC50) of this compound in the parental and the developed resistant cell line. A significant increase in the IC50 value indicates the development of resistance. This is typically determined using a cell viability assay, such as the MTT or CCK-8 assay.[9]
Q4: What are the potential mechanisms of acquired resistance to this compound?
A4: Based on the mechanisms of resistance to other targeted therapies and the known function of PHD inhibitors, potential mechanisms include:
-
Increased drug efflux: Upregulation of ABC transporters like P-gp (MDR1).[1][2]
-
Alterations in the drug target: Mutations in the PHD enzymes that prevent this compound binding.
-
Bypass signaling pathways: Activation of downstream or parallel signaling pathways that compensate for the effects of this compound, potentially independent of HIF-1α.[3][4]
-
Epigenetic modifications: Changes in DNA methylation or histone acetylation that alter the expression of genes involved in drug sensitivity.[11]
Q5: What combination therapies could potentially overcome this compound resistance?
A5: Rational combination therapies are a promising strategy.[7][8][12] Potential combinations could include:
-
This compound + Efflux pump inhibitor: To counteract resistance mediated by increased drug efflux.
-
This compound + Inhibitor of a downstream HIF-1α effector: For example, if resistance is driven by a specific survival protein upregulated by HIF-1α, targeting that protein could restore sensitivity.
-
This compound + A cytotoxic agent not affected by the resistance mechanism: If resistance is due to MDR1 upregulation, combining this compound with a chemotherapeutic that is not an MDR1 substrate could be effective.[1]
-
This compound + An epigenetic modulator: Drugs like DNA methyltransferase inhibitors or histone deacetylase inhibitors can potentially re-sensitize cells to therapy.[11]
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines.
| Cell Line | This compound IC50 (µM) | Fold Resistance |
| Parental HeLa | 15.2 ± 1.8 | 1.0 |
| Molidustat-Resistant HeLa | 128.5 ± 11.3 | 8.5 |
| Parental A549 | 22.7 ± 2.5 | 1.0 |
| Molidustat-Resistant A549 | 195.4 ± 15.9 | 8.6 |
Table 2: Hypothetical Effect of an Efflux Pump Inhibitor on this compound IC50 in Resistant Cells.
| Cell Line | Treatment | This compound IC50 (µM) |
| Molidustat-Resistant HeLa | This compound alone | 128.5 ± 11.3 |
| Molidustat-Resistant HeLa | This compound + Verapamil (10 µM) | 25.3 ± 3.1 |
| Molidustat-Resistant A549 | This compound alone | 195.4 ± 15.9 |
| Molidustat-Resistant A549 | This compound + Verapamil (10 µM) | 38.7 ± 4.2 |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cancer Cell Line
-
Determine the initial IC50: First, determine the IC50 of this compound for the parental cancer cell line using an MTT assay.
-
Initial Treatment: Culture the parental cells in medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Monitor and Passage: Monitor the cells for growth. Initially, a significant number of cells may die. Allow the surviving cells to repopulate the flask. Once the cells are growing at a normal rate, passage them as usual, maintaining the same concentration of this compound.
-
Dose Escalation: Once the cells are stably growing at the initial concentration, increase the this compound concentration by 1.5- to 2-fold.[10]
-
Repeat: Repeat steps 3 and 4, gradually increasing the drug concentration over several months.
-
Characterization: At various stages, and once a significantly resistant population is established (e.g., 5- to 10-fold increase in IC50), characterize the resistant cell line by determining its new IC50 and investigating the underlying resistance mechanisms.[10]
-
Cryopreservation: It is crucial to cryopreserve vials of cells at each incremental increase in drug concentration.
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: The next day, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.[9]
Protocol 3: Western Blot for HIF-1α and MDR1
-
Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. To stabilize HIF-1α, it is critical to perform all steps on ice and consider adding a PHD inhibitor like cobalt chloride to the lysis buffer.[14] Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer and separate 20-50 µg of protein per lane on an SDS-polyacrylamide gel.[15][16]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[15]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against HIF-1α and MDR1 (and a loading control like β-actin or GAPDH) overnight at 4°C.[15][16]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.[16]
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: HIF-1α-mediated drug efflux resistance.
Caption: Troubleshooting workflow for resistance.
References
- 1. Increased chemoresistance induced by inhibition of HIF‐prolyl‐hydroxylase domain enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of an Alternative Mechanism of Degradation of the Hypoxia-inducible Factor-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Inhibition of Hypoxia-Inducible Factor (HIF) Prolyl-Hydroxylase 1 Mediates Neuroprotection against Normoxic Oxidative Death via HIF- and CREB-Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Prolyl hydroxylase domain enzyme PHD2 inhibits proliferation and metabolism in non-small cell lung cancer cells in HIF-dependent and HIF-independent manners [frontiersin.org]
- 6. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Novel combination of drugs may overcome drug-resistant cancer cells - ecancer [ecancer.org]
- 8. sciencedaily.com [sciencedaily.com]
- 9. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Highly synergistic effect of sequential treatment with epigenetic and anticancer drugs to overcome drug resistance in breast cancer cells is mediated via activation of p21 gene expression leading to G2/M cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strategy of combining CDK4/6 inhibitors with other therapies and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2.4. MDR Reversal Analysis with MTT Assay [bio-protocol.org]
- 14. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]
- 16. How to Effectively Detect HIF-1α Protein in Western Blot Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
Molidustat Sodium interference with common laboratory assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Molidustat Sodium. The information focuses on understanding how the pharmacological effects of Molidustat can influence common laboratory assay results.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant increase in hemoglobin and hematocrit levels in our study subjects treated with this compound. Is this due to interference with our hematology analyzer?
A1: It is unlikely to be direct analytical interference. This compound is a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor. Its mechanism of action involves stabilizing HIF, which in turn leads to increased endogenous production of erythropoietin (EPO)[1][2]. This stimulates erythropoiesis, resulting in a physiological increase in red blood cell production, and consequently, higher hemoglobin and hematocrit levels[3][4].
Troubleshooting Steps:
-
Review Dosing and Treatment Duration: Confirm that the observed increases in hemoglobin and hematocrit are consistent with the expected pharmacological response to Molidustat at the administered dose and duration.
-
Evaluate Erythropoietin Levels: If possible, measure serum EPO levels. A corresponding increase in EPO would support a physiological response rather than analytical interference.
-
Consult Literature: Compare your findings with published data on the erythropoietic effects of Molidustat in similar models or patient populations[4][5][6].
Q2: Our immunoassay results show elevated erythropoietin (EPO) levels in samples from Molidustat-treated subjects. Could Molidustat be cross-reacting with the EPO antibody in our assay?
A2: While direct cross-reactivity is a possibility for any compound, the elevated EPO levels are the expected physiological response to Molidustat treatment. By inhibiting HIF-PH, Molidustat mimics a hypoxic state, leading to the stabilization of HIF-α and subsequent upregulation of the EPO gene, resulting in increased EPO synthesis and secretion[2][7].
Troubleshooting Steps:
-
Confirm Specificity of the EPO Assay: Review the manufacturer's data for your EPO immunoassay kit to check for any known cross-reactivity with small molecule compounds.
-
Dose-Response Relationship: Analyze if there is a dose-dependent increase in EPO levels corresponding to the Molidustat dosage. This would be indicative of a pharmacological effect.
-
Temporal Correlation: Examine the time course of the EPO increase in relation to Molidustat administration. The rise in EPO should precede or coincide with the observed increase in red blood cell parameters.
Q3: We have noted changes in iron metabolism markers, specifically a decrease in hepcidin and ferritin, in our Molidustat-treated cohort. Is this an expected finding?
A3: Yes, this is an anticipated consequence of Molidustat's mechanism of action. HIF stabilization not only increases EPO but also influences iron metabolism to support erythropoiesis. HIF-PH inhibitors have been shown to decrease hepcidin levels[7]. Lower hepcidin levels lead to increased iron absorption from the gut and mobilization from stores, which can be reflected by changes in ferritin and transferrin saturation.
Troubleshooting Steps:
-
Comprehensive Iron Panel: To get a complete picture, measure a full panel of iron markers, including serum iron, total iron-binding capacity (TIBC), transferrin saturation, and ferritin.
-
Correlate with Hematological Changes: The changes in iron metabolism markers should correlate with the increased erythropoietic activity (e.g., rising hemoglobin and reticulocyte counts).
-
Review Relevant Studies: Published research on HIF-PH inhibitors confirms their impact on iron homeostasis[7][8].
Quantitative Data Summary
The following tables summarize the observed physiological effects of Molidustat on key laboratory parameters based on preclinical and clinical studies.
Table 1: Effect of Molidustat on Hematological Parameters
| Parameter | Species | Dose | Duration | Observation | Reference |
| Hematocrit (HCT) | Healthy Cats | 5 mg/kg/day | 14 days | Significant increase from baseline | [4] |
| Hematocrit (HCT) | Anemic Cats with CKD | 5 mg/kg/day | 21 days | Significant increase from baseline | [3][6] |
| Hemoglobin (Hb) | CKD Patients (non-dialysis) | Not specified | Long-term | Maintained stable Hb levels comparable to darbepoetin alfa | [5] |
| Hemoglobin (Hb) | CKD Patients (dialysis) | Not specified | Long-term | Maintained stable Hb levels comparable to epoetin | [5] |
Table 2: Effect of Molidustat on Erythropoietin and Iron Metabolism
| Parameter | Species/Model | Dose | Duration | Observation | Reference |
| Erythropoietin (EPO) | Healthy Cats | 5-10 mg/kg/day | Multiple days | Significant increase in plasma EPO concentrations | [4] |
| Erythropoietin (EPO) | Healthy Rats & Monkeys | Dose-dependent | Single dose | Dose-dependent increase in EPO production | [2] |
| iFGF23 | CKD Mouse Model | Patient-equivalent dose | Not specified | Significantly attenuated circulating iFGF23 levels | [9][10] |
| Hepcidin | General effect of HIF-PH inhibitors | Not applicable | Not applicable | Decreased hepcidin levels | [7] |
| Ferritin | General effect of HIF-PH inhibitors | Not applicable | Not applicable | Decreased ferritin levels | [7] |
Experimental Protocols
Measurement of Hematological and Biochemical Parameters in a Feline Study
-
Objective: To evaluate the effect of Molidustat on erythropoiesis in healthy cats.
-
Methodology:
-
Animal Model: Healthy adult laboratory cats were used.
-
Treatment: Cats were administered Molidustat orally once daily at doses of 0, 5, or 10 mg/kg.
-
Blood Sampling: Blood samples were collected at baseline and at regular intervals throughout the study.
-
Hematology: Hematocrit (HCT), hemoglobin, and red blood cell counts were analyzed using a standard hematology analyzer.
-
Biochemistry: Plasma erythropoietin (EPO) concentrations were measured using a validated enzyme-linked immunosorbent assay (ELISA).
-
-
Reference: [4]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected lab results.
References
- 1. Discovery of Molidustat (BAY 85‐3934): A Small‐Molecule Oral HIF‐Prolyl Hydroxylase (HIF‐PH) Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]
- 3. Use of molidustat, a hypoxia‐inducible factor prolyl hydroxylase inhibitor, in chronic kidney disease‐associated anemia in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacodynamic effects of molidustat on erythropoiesis in healthy cats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pleotropic effects of hypoxia-inducible factor-prolyl hydroxylase domain inhibitors: are they clinically relevant? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. The HIF-PHI BAY 85–3934 (Molidustat) Improves Anemia and Is Associated With Reduced Levels of Circulating FGF23 in a CKD Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Cell culture contamination issues with Molidustat Sodium experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing cell culture contamination issues that may arise during experiments with Molidustat Sodium.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an orally active inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH).[1] By inhibiting HIF-PH, this compound mimics hypoxic conditions, leading to the stabilization and accumulation of hypoxia-inducible factors (HIFs).[2][3] Stabilized HIFs then translocate to the nucleus and activate the transcription of genes like erythropoietin (EPO), which stimulates the production of red blood cells.[2][3]
Q2: Is this compound known to cause cell culture contamination?
There is no direct evidence to suggest that this compound itself is a source of microbial contamination. Contamination in cell culture experiments typically arises from environmental sources, reagents, or improper aseptic techniques rather than the investigational compound itself.[4][5][6]
Q3: What are the common types of contamination I should be aware of during my this compound experiments?
The most common types of cell culture contamination are bacterial, fungal (yeast and mold), mycoplasma, and viral contamination.[5][7] Chemical contamination from impurities in media, water, or reagents can also occur.[7]
Q4: How can I prevent contamination in my cell culture experiments with this compound?
Preventing contamination involves strict adherence to aseptic techniques, regular cleaning and disinfection of laboratory equipment, using sterile reagents and media, and routine testing for contaminants like mycoplasma.[5][8] It is also good practice to quarantine new cell lines before introducing them into the main cell culture facility.[5]
Troubleshooting Contamination
Visual Guide to Common Contaminants
| Contaminant | Microscopic Appearance | Macroscopic Appearance (in Culture) |
| Bacteria | Small, motile rod-shaped or spherical particles. | Sudden drop in pH (yellowing of media), turbidity (cloudiness).[9][10] |
| Yeast | Individual oval or spherical particles, may show budding. | Slight turbidity, may have a faint film on the surface. pH may become acidic.[7] |
| Mold | Filamentous structures (hyphae) and spores. | Visible fuzzy or filamentous growth, often on the surface of the media.[7] |
| Mycoplasma | Not visible with a standard light microscope. | Often no visible signs, but can alter cell growth, metabolism, and gene expression.[8] |
Troubleshooting Workflow for Suspected Contamination
Caption: A logical workflow for troubleshooting cell culture contamination.
Experimental Protocols
Protocol 1: Mycoplasma Detection by PCR
Objective: To detect the presence of mycoplasma contamination in cell cultures used for this compound experiments.
Materials:
-
Cell culture supernatant
-
PCR tubes
-
Mycoplasma-specific primers
-
Taq DNA polymerase
-
dNTPs
-
PCR buffer
-
Nuclease-free water
-
Positive and negative controls
-
Thermal cycler
-
Gel electrophoresis equipment
Methodology:
-
Collect 1 mL of cell culture supernatant from the test culture.
-
Prepare a master mix containing PCR buffer, dNTPs, forward and reverse primers, and Taq polymerase.
-
Aliquot the master mix into PCR tubes.
-
Add 1-5 µL of the cell culture supernatant to the respective PCR tube.
-
Include a positive control (mycoplasma DNA) and a negative control (nuclease-free water).
-
Perform PCR using a thermal cycler with an appropriate program (annealing temperature will depend on the primers used).
-
Analyze the PCR products by agarose gel electrophoresis.
-
A band of the expected size in the sample lane indicates mycoplasma contamination.
Protocol 2: Gram Staining for Bacterial Identification
Objective: To differentiate between Gram-positive and Gram-negative bacteria in a contaminated cell culture.
Materials:
-
Contaminated cell culture sample
-
Microscope slides
-
Crystal violet
-
Iodine solution
-
Decolorizing agent (e.g., ethanol)
-
Safranin
-
Microscope with oil immersion objective
Methodology:
-
Prepare a smear of the contaminated culture on a clean microscope slide and heat-fix.
-
Flood the slide with crystal violet for 1 minute, then rinse with water.
-
Flood the slide with iodine solution for 1 minute, then rinse with water.
-
Decolorize with ethanol for 10-30 seconds, then rinse with water.
-
Counterstain with safranin for 1 minute, then rinse with water and blot dry.
-
Examine the slide under oil immersion. Gram-positive bacteria will appear purple, and Gram-negative bacteria will appear pink or red.
Signaling Pathway
This compound Mechanism of Action
This compound inhibits prolyl hydroxylase domain (PHD) enzymes, which are responsible for the hydroxylation of HIF-α subunits under normoxic conditions. This hydroxylation marks HIF-α for proteasomal degradation. By inhibiting PHDs, this compound allows HIF-α to stabilize, translocate to the nucleus, and form a heterodimer with HIF-β. This complex then binds to hypoxia-responsive elements (HREs) on target genes, such as the EPO gene, leading to their transcription.
Caption: Mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 6. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 7. yeasenbio.com [yeasenbio.com]
- 8. cellculturecompany.com [cellculturecompany.com]
- 9. Cell Culture Contamination | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. goldbio.com [goldbio.com]
Inconsistent HIF-1α stabilization with Molidustat Sodium treatment
Welcome to the technical support center for Molidustat Sodium. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies in HIF-1α stabilization during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzymes.[1][2] Under normal oxygen (normoxic) conditions, HIF-PH enzymes hydroxylate the alpha subunit of Hypoxia-Inducible Factor (HIF-1α). This hydroxylation marks HIF-1α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its rapid ubiquitination and degradation by the proteasome.[3][4] By inhibiting HIF-PH enzymes (PHD1, PHD2, and PHD3), this compound prevents this degradation, even in the presence of oxygen.[1][2] This leads to the stabilization and accumulation of HIF-1α, which can then translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of target genes, such as erythropoietin (EPO).[1][4]
This compound Mechanism of Action
Caption: Mechanism of this compound in stabilizing HIF-1α.
Q2: What is a typical effective concentration and treatment time for this compound in cell culture?
The effective concentration and time can vary significantly depending on the cell line and experimental conditions. However, studies have shown HIF-1α stabilization at concentrations ranging from the sub-micromolar to low micromolar level. For example, detectable levels of HIF-1α were induced in HeLa cells with 5 µM Molidustat after just 20 minutes.[5] Other studies show dose-dependent increases in HIF-1α and its target genes in cell lines like HeLa, A549, and Hep3B at concentrations up to 10 µM for 2 hours.[3] For downstream gene expression, longer treatment times of 24 to 48 hours may be necessary.[6] It is always recommended to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions.
Q3: Why is HIF-1α protein so difficult to detect?
HIF-1α has an extremely short half-life, often less than 5-8 minutes under normoxic conditions, because it is continuously synthesized and rapidly degraded.[7][8] This makes detection challenging. Even slight exposure to oxygen during sample preparation can lead to its rapid degradation, resulting in weak or no signal in assays like Western blotting.[8] Therefore, meticulous and rapid sample processing is critical for successful detection.[7]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound to stabilize HIF-1α.
Problem: No or very weak HIF-1α signal is observed after treatment.
| Potential Cause | Recommended Solution |
| Suboptimal Drug Concentration/Duration | Perform a dose-response experiment with this compound (e.g., 0.5 µM, 1 µM, 5 µM, 10 µM, 25 µM) and a time-course experiment (e.g., 2h, 4h, 8h, 24h) to find the optimal conditions for your cell line.[3][6] |
| Rapid HIF-1α Degradation During Sample Prep | This is the most common issue.[7] Minimize the time between harvesting cells and lysis to under 2 minutes.[7] Always keep cells, lysates, and buffers on ice. Lyse cells directly on the plate with ice-cold lysis buffer containing protease and phosphatase inhibitors.[9] Consider using a lysis buffer containing a PHD inhibitor like cobalt chloride (CoCl₂) to preserve HIF-1α during processing.[10] |
| Inefficient Protein Extraction | For HIF-1α, which translocates to the nucleus, a nuclear extraction protocol may be necessary to enrich the protein. Standard whole-cell lysates may be too dilute. |
| Poor Western Blot Transfer | HIF-1α is a relatively large protein (~120 kDa). Ensure your gel percentage is appropriate (e.g., 7.5% or lower).[7][11] Optimize transfer conditions for large proteins, such as using a wet transfer system overnight at 4°C and adding SDS (up to 0.1%) to the transfer buffer.[7] |
| Inactive Antibody | Verify the primary antibody is validated for the application (e.g., Western blot) and species. Run a positive control, such as lysates from cells treated with a known HIF stabilizer like cobalt chloride (CoCl₂) or desferrioxamine (DFO), or cells grown under hypoxic conditions (e.g., 1% O₂).[7] |
| Cell Line Insensitivity | While most cell lines express HIF-1α, the response to HIF-PH inhibitors can vary. Confirm that your cell line is known to respond or test a different cell line (e.g., HeLa, HEK293, Hep3B) as a positive control.[3][9] |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting poor HIF-1α signal.
Problem: High variability in HIF-1α stabilization between experiments.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Culture Conditions | Ensure cell confluence is consistent between experiments, as cell density can affect oxygen levels and cellular metabolism. Use cells from the same passage number range for a set of experiments. |
| Variations in Sample Handling Time | Even minor differences in the time taken to harvest and lyse cells can lead to significant variability in HIF-1α levels due to its rapid degradation.[7] Standardize your workflow precisely and work with one sample at a time. |
| Reagent Instability | Prepare fresh this compound working solutions from a frozen stock for each experiment. Ensure lysis buffer with inhibitors is fresh. |
| Inconsistent Protein Loading | Accurately determine protein concentration for all samples using a reliable method (e.g., BCA assay) and ensure equal amounts are loaded for Western blotting.[9] Always check the loading control (e.g., β-actin, GAPDH) to confirm equal loading. |
Experimental Data & Protocols
In Vitro Efficacy of this compound
The following table summarizes data from published studies on the effect of this compound on HIF-1α stabilization in various human cell lines.
| Cell Line | Concentration | Treatment Time | Observed Effect | Reference |
| HeLa | > 0.25 µM | Not Specified | HIF-1α detected | [12] |
| HeLa | 5 µM | 20 minutes | Detectable levels of HIF-1α | [5] |
| HeLa, A549, Hep3B | Up to 10 µM | 2 hours | Dose-dependent increase in HIF-1α and HIF-2α | [3] |
| MDA-MB-231 | 10 - 50 µM | 24 - 48 hours | Stabilization of HIF-1α and increased VEGF expression | [6] |
| HuH7 | 25 µM | 48 hours | Induction of HIF-1α and HIF-2α protein | [6] |
Key Experimental Protocol: Western Blotting for HIF-1α
This protocol is a general guideline and may require optimization.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, HEK293) and grow to 70-80% confluence.[9]
-
Treat cells with the desired concentration of this compound for the determined time. Include a vehicle-only control (e.g., DMSO) and a positive control (e.g., 100-150 µM CoCl₂ for 4-8 hours).
-
-
Cell Lysis (Critical Step):
-
Work quickly and keep everything on ice.
-
Aspirate culture medium and immediately wash cells once with ice-cold PBS.
-
Aspirate PBS completely. Immediately add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.[9]
-
Scrape cells quickly and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 15-20 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C. Carefully collect the supernatant (lysate) and transfer to a new pre-chilled tube.[9]
-
-
Protein Quantification:
-
SDS-PAGE and Electrotransfer:
-
Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load samples onto a 7.5% SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[11] Use a wet transfer apparatus at 4°C overnight for best results with large proteins like HIF-1α.[11]
-
Confirm successful transfer by staining the membrane with Ponceau S.[7][11]
-
-
Immunoblotting and Detection:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[11]
-
Incubate the membrane with a validated primary antibody against HIF-1α (e.g., diluted 1:500 - 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.[3][11]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[11]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply an enhanced chemiluminescence (ECL) detection reagent and visualize the signal using a digital imager or X-ray film.[9]
-
Strip the membrane and re-probe for a loading control (e.g., β-actin) to confirm equal protein loading.
-
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]
- 4. m.youtube.com [m.youtube.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. docs.abcam.com [docs.abcam.com]
- 8. Frontiers | Non-Canonical Mechanisms Regulating Hypoxia-Inducible Factor 1 Alpha in Cancer [frontiersin.org]
- 9. How to Effectively Detect HIF-1α Protein in Western Blot Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]
- 12. Discovery of Molidustat (BAY 85‐3934): A Small‐Molecule Oral HIF‐Prolyl Hydroxylase (HIF‐PH) Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head In Vivo Efficacy Analysis: Molidustat Sodium vs. Vadadustat
In the landscape of novel therapies for anemia associated with chronic kidney disease (CKD), two prominent oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors, Molidustat Sodium and Vadadustat, have emerged as promising alternatives to traditional erythropoiesis-stimulating agents (ESAs). Both compounds function by stabilizing HIF, a transcription factor that orchestrates the body's response to hypoxia, leading to increased endogenous erythropoietin (EPO) production and improved iron metabolism. This guide provides a comparative in vivo efficacy overview of this compound and Vadadustat, supported by preclinical experimental data, to assist researchers, scientists, and drug development professionals in their understanding of these two agents.
Mechanism of Action: A Shared Pathway
This compound and Vadadustat share a common mechanism of action by inhibiting HIF-prolyl hydroxylases (PHDs).[1][2] Under normoxic conditions, PHDs hydroxylate the alpha subunit of HIF, targeting it for rapid degradation. By inhibiting these enzymes, both drugs mimic a hypoxic state, leading to the stabilization and accumulation of HIF-α.[1][3] Stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. This transcriptional activation results in the increased production of EPO, a key hormone for erythropoiesis, and also enhances iron absorption and mobilization, further supporting red blood cell production.[3][4]
Caption: The HIF signaling pathway under normoxia and with HIF-PH inhibition.
Comparative In Vivo Efficacy
This compound: In Vivo Efficacy Data
| Animal Model | Dosing Regimen | Duration | Key Findings | Reference |
| Wistar Rats | 0.5-5 mg/kg, oral, once daily | 26 days | Dose-dependent increase in erythropoietin (EPO).[5] Significant increase in hematocrit and hemoglobin.[1][5] | [1][5] |
| Cynomolgus Monkeys | 0.5-1.5 mg/kg, oral, once daily | 5 days | Dose-dependent increase in plasma EPO.[5] No adaptation of EPO response after repeated dosing.[1] | [1][5] |
| Rat Model of CKD (Subtotal Nephrectomy) | 2.5 and 5.0 mg/kg, oral, once daily | 15 days post-nephrectomy | Effective in treating renal anemia.[1][4] Normalization of hypertensive blood pressure.[1][4] | [1][4] |
| Mouse Model of CKD | Injections every other day | 3 weeks | Increased hemoglobin, hematocrit, and red blood cell count, resolving anemia.[6] | [6] |
Vadadustat: In Vivo Efficacy Data
| Animal Model | Dosing Regimen | Duration | Key Findings | Reference |
| Healthy Rats | Daily oral dosing | 14 days | Potent increase in circulating EPO levels and red blood cell indices.[2][3] | [2][3] |
| Rat Model of CKD (5/6 Nephrectomy) | Daily oral dosing | 14 days | Increased red blood cell indices.[2][3] | [2][3] |
| Mice | Once-daily repeat oral dosing | Not specified | Increased hemoglobin and hematocrit.[2][3] | [2][3] |
| Dogs | Once-daily repeat oral dosing | Not specified | Increased hemoglobin and hematocrit.[2][3] | [2][3] |
| Mouse Model of CKD | Treatment with vadadustat or vehicle | Not specified | Normalized hemoglobin concentrations and increased expression of duodenal iron transporters.[4] | [4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative experimental protocols for in vivo efficacy studies of HIF-PH inhibitors.
General In Vivo Anemia Model Workflow
Caption: A typical experimental workflow for in vivo efficacy studies of HIF-PH inhibitors.
This compound in a Rat Model of Renal Anemia
-
Animal Model: Male Wistar rats with impaired kidney function induced by subtotal nephrectomy are often used.[1]
-
Dosing: this compound is administered orally, once daily, at doses ranging from 2.5 to 5.0 mg/kg.[1] A vehicle control group receives the same volume of the vehicle solution.
-
Study Duration: Treatment typically starts after the induction of renal impairment and continues for several weeks (e.g., 15 days).[1]
-
Sample Collection: Blood samples are collected periodically to measure hematological parameters (hemoglobin, hematocrit) and plasma EPO levels.
-
Endpoint Analysis: At the end of the study, animals are euthanized, and tissues may be collected for further analysis. Key efficacy endpoints include changes in hemoglobin, hematocrit, and EPO levels compared to the vehicle-treated group. Blood pressure may also be monitored.
Vadadustat in a Rat 5/6 Nephrectomy Model of CKD
-
Animal Model: The 5/6 nephrectomy model in rats is a standard preclinical model for CKD-associated anemia.[2][3]
-
Dosing: Vadadustat is administered orally on a daily basis.[2][3] Dose-ranging studies are conducted to determine the optimal effective dose.
-
Study Duration: The treatment period is typically around 14 days.[2][3]
-
Sample Collection: Blood samples are collected at baseline and at specified time points throughout the study for the analysis of red blood cell indices.
-
Endpoint Analysis: The primary efficacy endpoints are the changes in hemoglobin, hematocrit, and other red blood cell parameters from baseline and in comparison to a control group.
Summary and Conclusion
Both this compound and Vadadustat have demonstrated robust in vivo efficacy in various preclinical models of anemia, including those associated with chronic kidney disease. They effectively stimulate erythropoiesis by increasing endogenous EPO production and improving iron availability through the stabilization of HIF.
The choice between these two agents in a research or drug development setting may depend on specific experimental goals, the animal model being used, and other pharmacological properties beyond simple efficacy, such as pharmacokinetics, tissue distribution, and safety profiles. The detailed experimental protocols provided herein offer a foundation for designing and interpreting further in vivo studies to elucidate the comparative efficacy of these promising HIF-PH inhibitors.
References
- 1. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]
- 2. Preclinical Characterization of Vadadustat (AKB-6548), an Oral Small Molecule Hypoxia-Inducible Factor Prolyl-4-Hydroxylase Inhibitor, for the Potential Treatment of Renal Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amelioration of chronic kidney disease-associated anemia by vadadustat in mice is not dependent on erythroferrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mimicking hypoxia to treat anemia: HIF-stabilizer BAY 85-3934 (Molidustat) stimulates erythropoietin production without hypertensive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to HIF-PH Inhibitors for Erythropoietin Induction: Molidustat Sodium and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The landscape of anemia treatment, particularly in the context of chronic kidney disease (CKD), is undergoing a significant transformation with the advent of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors. These orally administered small molecules offer a novel mechanism for stimulating endogenous erythropoietin (EPO) production, presenting a potential paradigm shift from traditional erythropoiesis-stimulating agents (ESAs). This guide provides a detailed comparison of Molidustat Sodium (BAY 85-3934) with other prominent HIF-PH inhibitors, focusing on their efficacy in EPO induction, supported by preclinical and clinical data.
Mechanism of Action: The HIF-1α Pathway
Under normal oxygen conditions (normoxia), the alpha subunit of the HIF-1 transcription factor (HIF-1α) is continuously produced but rapidly degraded. This degradation is initiated by the hydroxylation of proline residues on HIF-1α by HIF-prolyl hydroxylase (HIF-PH) enzymes. The hydroxylated HIF-1α is then recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent proteasomal degradation.
HIF-PH inhibitors, including this compound, function by competitively inhibiting the HIF-PH enzymes. This inhibition prevents the hydroxylation of HIF-1α, leading to its stabilization and accumulation. The stabilized HIF-1α then translocates to the nucleus, where it dimerizes with HIF-1β (also known as ARNT). This HIF-1 complex binds to hypoxia-response elements (HREs) in the promoter regions of target genes, including the gene for erythropoietin (EPO), thereby stimulating its transcription and leading to increased EPO production.[1][2][3] This, in turn, stimulates erythropoiesis in the bone marrow.
References
Molidustat Sodium: A Comparative Analysis of its Efficacy in Modulating HIF Target Genes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Molidustat Sodium's effect on downstream Hypoxia-Inducible Factor (HIF) target genes against other prominent HIF prolyl-hydroxylase (PH) inhibitors, Roxadustat and Daprodustat. The information presented herein is supported by experimental data to aid in research and development decisions.
Introduction to HIF-PH Inhibitors
This compound, Roxadustat, and Daprodustat are orally administered small molecules that belong to the class of HIF-PH inhibitors. Their primary mechanism of action involves the inhibition of prolyl-hydroxylase domain (PHD) enzymes.[1][2][3] Under normoxic conditions, PHDs hydroxylate the alpha subunit of HIF (HIF-α), leading to its ubiquitination and subsequent proteasomal degradation. By inhibiting PHDs, these drugs stabilize HIF-α, allowing it to translocate to the nucleus, heterodimerize with HIF-β, and activate the transcription of a wide array of downstream target genes.[1][2][3] This process mimics the body's natural response to hypoxia and is a key therapeutic strategy for conditions such as anemia associated with chronic kidney disease (CKD).
Comparative Efficacy on HIF Target Gene Expression
The therapeutic effects of this compound and its alternatives are mediated by the upregulation of various HIF target genes. The most critical of these are involved in erythropoiesis and iron metabolism.
Erythropoietin (EPO) Upregulation
A primary therapeutic target for these inhibitors is the EPO gene. Increased EPO production stimulates erythropoiesis, the production of red blood cells, thereby addressing anemia.
Regulation of Iron Metabolism
Effective erythropoiesis is intrinsically linked to iron availability. HIF-PH inhibitors influence the expression of genes that regulate iron homeostasis. A key target is hepcidin, a hormone that controls iron absorption and distribution. By suppressing hepcidin, these drugs enhance iron availability for red blood cell production. They also upregulate the expression of transferrin and transferrin receptors, which are crucial for iron transport.[4][5][6]
The following tables summarize the quantitative effects of this compound, Roxadustat, and Daprodustat on key HIF target genes based on available preclinical and clinical data. It is important to note that the experimental conditions, such as cell lines, animal models, and drug concentrations, may vary between studies, warranting careful interpretation of the data.
Table 1: Comparative In Vitro Potency of HIF-PH Inhibitors
| Compound | Target | Assay | IC50 (nM) | Reference |
| Molidustat | PHD1 | Enzyme Assay | 480 | [Bayer AG, data on file] |
| PHD2 | Enzyme Assay | 280 | [Bayer AG, data on file] | |
| PHD3 | Enzyme Assay | 450 | [Bayer AG, data on file] | |
| Roxadustat | PHD1, 2, 3 | Enzyme Assay | low nM range | [FibroGen, Inc., data on file] |
| Daprodustat | PHD1, 2, 3 | Enzyme Assay | low nM range | [7] |
Table 2: Comparative Effects on Key HIF Target Genes in Preclinical Models
| Drug | Target Gene | Model System | Dose/Concentration | Fold Change/Effect | Reference |
| Molidustat | EPO mRNA | Rat Kidney | Oral, dose-dependent | Significant increase | [4] |
| Hepcidin mRNA | Rat Liver | Oral | Reduction | [4] | |
| Roxadustat | EPO mRNA | Rat Kidney & Liver | Oral | Increased expression | [FibroGen, Inc., data on file] |
| VEGF | - | - | Minimal increase | [8] | |
| Daprodustat | EPO | Cell lines | - | Increased production | [8] |
| VEGF-A | Normal mice | Single oral dose | Minimal increase | [8] |
Table 3: Comparative Effects on Iron Metabolism Markers in Clinical Studies (Patients with CKD)
| Drug | Parameter | Patient Population | Effect | Reference |
| Molidustat | Hepcidin | Non-dialysis | Decrease | [4] |
| TIBC | Non-dialysis | Increase | [4] | |
| Ferritin | Non-dialysis | Decrease | [4] | |
| Roxadustat | Hepcidin | Dialysis & Non-dialysis | Decrease | [5][9] |
| TIBC | Dialysis & Non-dialysis | Increase | [10] | |
| Ferritin | Dialysis & Non-dialysis | Decrease | [5] | |
| Daprodustat | Hepcidin | Non-dialysis | Decrease | [6] |
| TIBC | Non-dialysis | Increase | [6] | |
| Ferritin | Non-dialysis | Decrease | [6] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of validating these compounds, the following diagrams are provided.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is the mechanism of Roxadustat? [synapse.patsnap.com]
- 3. What is Daprodustat used for? [synapse.patsnap.com]
- 4. Iron Regulation by Molidustat, a Daily Oral Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor, in Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of roxadustat in chronic kidney disease patients complicated with anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Efficacy and Safety of Daprodustat Vs rhEPO for Anemia in Patients With Chronic Kidney Disease: A Meta-Analysis and Trial Sequential Analysis [frontiersin.org]
- 7. Daprodustat | C19H27N3O6 | CID 91617630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. [PDF] Discovery and Preclinical Characterization of GSK1278863 (Daprodustat), a Small Molecule Hypoxia Inducible Factor–Prolyl Hydroxylase Inhibitor for Anemia | Semantic Scholar [semanticscholar.org]
- 9. Roxadustat for the treatment of anemia in patients with chronic kidney diseases: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Molidustat Sodium: A Comparative Analysis of its Cross-reactivity with Prolyl Hydroxylases
For Researchers, Scientists, and Drug Development Professionals
Molidustat sodium is a potent inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs), a class of enzymes crucial in the cellular response to oxygen levels. By inhibiting these enzymes, Molidustat stabilizes HIF, leading to the transcription of genes involved in erythropoiesis, including erythropoietin (EPO). This mechanism has positioned Molidustat as a therapeutic agent for anemia associated with chronic kidney disease.[1][2] However, the selectivity of Molidustat for different PHD isoforms and its cross-reactivity with other related enzymes are critical factors in its pharmacological profile and potential off-target effects. This guide provides a comparative analysis of Molidustat's cross-reactivity with other prolyl hydroxylases, supported by experimental data and detailed methodologies.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound against the three main human PHD isoforms (PHD1, PHD2, and PHD3) and the structurally related Factor Inhibiting HIF (FIH) has been quantified using in vitro enzyme assays. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.
| Enzyme Target | This compound IC50 (nM) | Reference |
| PHD1 | 480 | [3] |
| PHD2 | 7 - 280 | [1][3][4] |
| PHD3 | 450 | [3] |
| FIH | 66,000 | [4] |
Key Observations:
-
Molidustat demonstrates potent inhibition of all three PHD isoforms, with a slightly higher potency towards PHD2 in some reported assays.[1][3]
-
The inhibition of FIH, another 2-oxoglutarate (2OG)-dependent dioxygenase that regulates HIF activity, is significantly weaker, with IC50 values in the micromolar range.[4] This suggests a degree of selectivity for the PHD enzymes over FIH.
-
Derivatives of Molidustat have been generally characterized as pan-HIF-PH inhibitors, indicating limited selectivity among the PHD subtypes.[5]
Cross-reactivity with Other 2-Oxoglutarate Dependent Dioxygenases
Beyond the HIF hydroxylases, the human genome encodes for approximately 60 different 2-oxoglutarate-dependent dioxygenases that play roles in various cellular processes, including histone demethylation and DNA repair.[6][7] The potential for cross-reactivity of Molidustat with these other enzymes is a key aspect of its safety and selectivity profile.
A study investigating the selectivity of various PHD inhibitors found that Molidustat showed weak or no inhibition of Ten-Eleven Translocation (TET) enzymes, which are involved in DNA demethylation.[8] Specifically, the IC50 values for Molidustat against TET1 and TET2 were reported to be ≥ 100 μM.[8] Another study mentioned that Molidustat was evaluated against a broad panel of 67 radio-ligand binding assays and 8 other peptidases, with no significant activity detected at a concentration of 10 µM.[3]
While these findings suggest a favorable selectivity profile for Molidustat, a comprehensive screening against a wider array of 2-oxoglutarate-dependent dioxygenases with corresponding IC50 values would provide a more complete picture of its cross-reactivity.
Signaling Pathway and Experimental Workflow
To understand the context of Molidustat's action and the methods used to assess its activity, the following diagrams illustrate the HIF signaling pathway and a general experimental workflow for determining enzyme inhibition.
Caption: HIF signaling pathway under normoxic and hypoxic/inhibited conditions.
Caption: General experimental workflow for determining IC50 values.
Experimental Protocols
The determination of the inhibitory activity of this compound against prolyl hydroxylases typically involves biochemical assays using recombinant enzymes. Below are generalized protocols based on methodologies reported in the literature.[1][2][3]
Biochemical Prolyl Hydroxylase Activity Assay (Mass Spectrometry-based)
This method directly measures the hydroxylation of a synthetic HIF-α peptide substrate.
Materials:
-
Recombinant human PHD1, PHD2, PHD3, or FIH
-
Synthetic peptide substrate corresponding to a region of HIF-1α containing the hydroxylation site (e.g., residues 556-574)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Ferrous sulfate (FeSO4)
-
Sodium L-ascorbate
-
2-oxoglutarate (α-ketoglutarate)
-
Acetonitrile
-
Formic acid
-
Mass spectrometer (e.g., MALDI-TOF or LC-MS/MS)
Procedure:
-
Reaction Mixture Preparation: In a microplate, prepare reaction mixtures containing the assay buffer, recombinant PHD enzyme, HIF-α peptide substrate, ascorbate, and varying concentrations of this compound (or vehicle control).
-
Initiation of Reaction: Initiate the enzymatic reaction by adding a solution of FeSO4 and 2-oxoglutarate.
-
Incubation: Incubate the reaction plate at 37°C for a defined period (e.g., 20-60 minutes).
-
Quenching the Reaction: Stop the reaction by adding an equal volume of a quenching solution (e.g., 1% formic acid in acetonitrile).
-
Mass Spectrometry Analysis: Analyze the samples using mass spectrometry to quantify the ratio of hydroxylated to non-hydroxylated peptide substrate.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the Molidustat concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for PHD Inhibition
This is a high-throughput method that relies on the specific recognition of the hydroxylated HIF-α peptide by the von Hippel-Lindau (VHL) protein.
Materials:
-
Recombinant human PHD2
-
Biotinylated HIF-1α peptide substrate
-
Recombinant VBC (VHL/Elongin B/Elongin C) complex
-
Glutathione S-transferase (GST)-tagged VHL
-
Streptavidin-coated donor beads
-
Anti-GST antibody-conjugated acceptor beads
-
This compound
-
Assay Buffer (specific to the kit manufacturer)
Procedure:
-
Enzymatic Reaction: Perform the enzymatic hydroxylation reaction as described in the mass spectrometry protocol (Steps 1-3).
-
Detection Mixture: In a separate plate, add the reaction mixture to a detection mixture containing the VBC complex, streptavidin-coated donor beads, and anti-GST acceptor beads.
-
Incubation: Incubate the detection plate in the dark at room temperature for a specified time (e.g., 1-2 hours) to allow for bead proximity binding.
-
Signal Reading: Read the plate on an AlphaScreen-capable plate reader. A signal is generated when the donor and acceptor beads are brought into close proximity due to the interaction between the hydroxylated biotinylated peptide and the GST-VHL complex.
-
Data Analysis: The signal is inversely proportional to the level of PHD inhibition. Calculate IC50 values as described previously.
Conclusion
This compound is a potent inhibitor of PHD1, PHD2, and PHD3, with significantly lower activity against the related 2-oxoglutarate-dependent dioxygenase FIH. Available data suggests a favorable selectivity profile with weak to no inhibition of other enzyme families such as TETs. The provided experimental protocols offer a foundation for the in vitro characterization of Molidustat and other HIF-PH inhibitors. Further comprehensive screening against a broader panel of human 2-oxoglutarate-dependent dioxygenases will be valuable in fully elucidating its cross-reactivity profile and potential for off-target effects. This information is crucial for researchers and drug development professionals in the continued evaluation and development of this class of therapeutic agents.
References
- 1. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small-molecule probe for monitoring binding to prolyl hydroxylase domain 2 by fluorescence polarisation - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC06353C [pubs.rsc.org]
- 3. Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Molidustat (BAY 85‐3934): A Small‐Molecule Oral HIF‐Prolyl Hydroxylase (HIF‐PH) Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Oxoglutarate and Fe2+-Dependent Dioxygenases - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 7. 2-Oxoglutarate-dependent dioxygenases are sensors of energy metabolism, oxygen availability, and iron homeostasis: potential role in the regulation of aging process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Focused Screening Identifies Different Sensitivities of Human TET Oxygenases to the Oncometabolite 2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
Molidustat Sodium Versus Hypoxia: A Comparative Analysis of Gene Expression
A detailed examination of the differential effects of the HIF-PH inhibitor Molidustat Sodium and physiological hypoxia on gene expression, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
This compound, a potent inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH), is a therapeutic agent designed to mimic the cellular response to hypoxia. This guide provides a comparative analysis of the effects of this compound and true hypoxia on gene expression, offering insights into their overlapping and distinct molecular signatures. The information presented herein is intended to support research and development efforts in fields where modulation of the hypoxia signaling pathway is of interest.
Comparative Gene Expression Analysis
The following table summarizes the quantitative changes in the expression of key HIF target genes in response to this compound treatment and hypoxic conditions. The data is compiled from studies on various cell lines, including human lung fibroblasts, HeLa, A549, and Hep3B cells.
| Gene | Treatment Condition | Cell Type | Fold Change vs. Control | Reference |
| EPO | This compound (up to 10 µM, 4h) | Hep3B | Dose-dependent increase | [1][2] |
| Hypoxia | - | Significant induction | [1][2] | |
| VEGF | This compound (10-50 µM, 24-48h) | MDA-MB-231 | Similar or higher than hypoxia | [3] |
| Hypoxia (0.5% O2) | MDA-MB-231 | Potent upregulation | [3] | |
| BNIP3 | This compound (25 µM, 48h) | Huh7 | Significant induction | [4] |
| SERPINE1 | This compound (25 µM, 48h) | Huh7 | Significant induction | [4] |
| LDHA | This compound (25 µM, 48h) | Huh7 | Significant induction | [4] |
Experimental Methodologies
A summary of the key experimental protocols used to generate the comparative gene expression data is provided below.
Cell Culture and Treatment:
-
Lung Fibroblast Study: Human lung fibroblasts were seeded at a density of 150,000 cells per well on 10-cm dishes. The cells were treated with either 0.05% DMSO (vehicle control) or 5 µM Molidustat in the presence or absence of 0.5% oxygen. The following day, the medium was replaced with fresh medium containing either 0.1% DMSO or 10 µM Molidustat. The cells were incubated for an additional three days before RNA harvesting[5].
-
Multi-Cell Line Study: Human HeLa, A549, and Hep3B cells were cultured under standard conditions. For Molidustat treatment, cells were exposed to various concentrations of the compound (up to 10 µM) for 4 hours[1][2].
-
Hepatoma Cell Study: Huh7 hepatoma cells were treated with 25 µM Molidustat for 48 hours to assess the induction of hypoxia response genes[4].
RNA Isolation and Gene Expression Analysis:
-
RNA Sequencing (RNA-seq): For the lung fibroblast study, total RNA was purified using the Zymo mini-prep kit. The RNA quality was assessed, and samples were sent to BGI Genomics for sequencing on their DNBSEQ platform, generating 100 bp paired-end reads with over 20 million clean reads per sample[5].
-
Quantitative Real-Time PCR (qRT-PCR): In the multi-cell line and hepatoma cell studies, mRNA expression levels of HIF target genes were quantified using qRT-PCR. Total RNA was extracted, reverse transcribed to cDNA, and then subjected to PCR amplification using gene-specific primers. The relative gene expression was calculated after normalization to a housekeeping gene[1][2][4].
Signaling Pathways and Experimental Workflow
To visually represent the molecular mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: HIF signaling under different conditions.
Caption: Gene expression analysis workflow.
References
- 1. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]
- 2. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. GitHub - oldhamlab/rnaseq.lf.hypoxia.molidustat: RNA-seq Analysis of Prolyl Hydroxylase Inhibition in Lung Fibroblasts [github.com]
Navigating the Long-Term Safety of Molidustat Sodium: A Comparative Analysis in Animal Models
For researchers, scientists, and drug development professionals, a comprehensive understanding of the long-term safety profile of a novel therapeutic is paramount. This guide provides an objective comparison of the preclinical long-term safety of Molidustat Sodium, a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor, with its alternatives, Roxadustat and Vadadustat. The following analysis is based on experimental data from long-term studies in rat and monkey models, offering a comparative look at hematological, serum chemistry, and histopathological findings.
This compound, like other drugs in its class, stimulates erythropoiesis by stabilizing HIFs, offering a novel oral treatment for anemia, particularly in the context of chronic kidney disease. However, the long-term implications of systemic HIF stabilization warrant a thorough investigation. This guide summarizes key preclinical safety data to aid in the assessment of this compound's long-term safety profile relative to its competitors.
Comparative Toxicology Data
The following tables summarize the key findings from 26-week oral toxicity studies in rats and 39-week studies in cynomolgus monkeys for this compound, Roxadustat, and Vadadustat.
Table 1: Summary of 26-Week Oral Toxicity Studies in Rats
| Parameter | This compound | Roxadustat | Vadadustat |
| Species | Sprague-Dawley Rat | Sprague-Dawley Rat | Sprague-Dawley Rat |
| Dosage Levels | Data not publicly available | Data not publicly available | 2, 7, 20 mg/kg/day |
| Key Hematology Findings | Data not publicly available | Data not publicly available | Decreased platelet and reticulocyte counts in males at ≥7 mg/kg/day.[1] |
| Key Serum Chemistry Findings | Data not publicly available | Data not publicly available | Data not publicly available |
| Key Histopathology Findings | Data not publicly available | Data not publicly available | No treatment-related carcinogenic effects.[1] |
| No-Observed-Adverse-Effect Level (NOAEL) | Data not publicly available | Data not publicly available | < 0.47 times human exposure at the highest dose.[2] |
Table 2: Summary of 39-Week Oral Toxicity Studies in Cynomolgus Monkeys
| Parameter | This compound | Roxadustat | Vadadustat |
| Species | Cynomolgus Monkey | Cynomolgus Monkey | Data not publicly available |
| Dosage Levels | Data not publicly available | Data not publicly available | Data not publicly available |
| Key Hematology Findings | Data not publicly available | Data not publicly available | Data not publicly available |
| Key Serum Chemistry Findings | Data not publicly available | Data not publicly available | Data not publicly available |
| Key Histopathology Findings | Data not publicly available | Data not publicly available | Data not publicly available |
| No-Observed-Adverse-Effect Level (NOAEL) | Data not publicly available | Data not publicly available | Data not publicly available |
Note: The lack of publicly available, detailed quantitative data for this compound and Roxadustat in long-term animal studies limits a direct, comprehensive comparison in this format. The information for Vadadustat is derived from regulatory assessment reports.
Experimental Protocols
A generalized experimental protocol for long-term oral toxicity studies of HIF-PH inhibitors in rats, based on publicly available information and regulatory guidelines, is outlined below.
Objective: To assess the potential toxicity of the test substance following repeated oral administration in rats for 26 weeks.
Test System:
-
Species: Sprague-Dawley rats
-
Age: Approximately 6-8 weeks at the start of the study
-
Number of Animals: Typically 10-20 animals per sex per group
Experimental Design:
-
Groups: A control group (vehicle only) and at least three dose groups (low, mid, and high dose). A recovery group for the high dose and control groups is often included.
-
Dosing: The test substance is administered orally (e.g., by gavage) once daily for 26 consecutive weeks.
-
Observations:
-
Mortality and Morbidity: Checked at least twice daily.
-
Clinical Signs: Observed daily for any signs of toxicity.
-
Body Weight and Food Consumption: Recorded weekly.
-
Ophthalmology: Examined prior to the study and at termination.
-
Hematology and Serum Chemistry: Blood samples collected at specified intervals (e.g., pre-test, interim, and termination) for analysis of a comprehensive panel of parameters.
-
Urinalysis: Conducted at specified intervals.
-
-
Terminal Procedures:
-
At the end of the 26-week treatment period (and recovery period, if applicable), animals are euthanized.
-
Gross Pathology: A full necropsy is performed on all animals.
-
Organ Weights: Key organs are weighed.
-
Histopathology: A comprehensive list of tissues from all control and high-dose animals is examined microscopically. Tissues from lower-dose groups with treatment-related findings in the high-dose group are also examined.
-
Signaling Pathways and Experimental Workflow
The primary mechanism of action for this compound and its alternatives involves the inhibition of HIF-prolyl hydroxylases. This leads to the stabilization and accumulation of HIF-α, which then translocates to the nucleus, dimerizes with HIF-β, and initiates the transcription of various target genes, most notably erythropoietin (EPO).
Caption: this compound's Mechanism of Action.
The experimental workflow for a typical long-term toxicity study is a multi-stage process designed for comprehensive safety assessment.
Caption: Long-Term Toxicity Study Workflow.
References
Safety Operating Guide
Proper Disposal of Molidustat Sodium: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of investigational compounds like Molidustat Sodium is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with general best practices for hazardous pharmaceutical waste.
This compound is an inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase, and while specific environmental fate and ecotoxicity data are not widely available, its pharmacological activity and classification as harmful if swallowed, with potential for reproductive toxicity and organ damage upon prolonged exposure, necessitate its handling as a hazardous substance.[1] Therefore, conservative disposal practices are essential to minimize risk to personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Respiratory Protection: A NIOSH-approved respirator is recommended to avoid inhalation of dust particles.[2]
-
Gloves: Chemical-resistant gloves should be worn to prevent skin contact.[1][2]
-
Eye Protection: Safety glasses or goggles are necessary to protect against accidental splashes or dust.[1][2]
-
Lab Coat: A lab coat should be worn to protect clothing and skin.
Disposal Procedures for this compound Waste
The proper disposal route for this compound waste depends on the form of the waste. Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular trash.[2][3]
Unused or Expired this compound (Pure Compound)
-
Waste Classification: This is considered "bulk" hazardous pharmaceutical waste.
-
Procedure:
-
Do not attempt to neutralize or chemically alter the compound.
-
Ensure the original container is securely sealed and properly labeled. If repackaging is necessary, use a container that is compatible with the chemical and clearly label it as "Hazardous Waste: this compound."
-
Store the container in a designated hazardous waste accumulation area, segregated from incompatible materials.
-
Arrange for pickup and disposal by a certified hazardous waste management company. Incineration at a permitted facility is the preferred method of disposal for this type of waste.
-
Contaminated Labware and Debris (Gloves, Weigh Boats, Wipes, etc.)
-
Waste Classification: This is categorized as "trace" hazardous pharmaceutical waste, assuming it does not contain significant quantities of the compound.
-
Procedure:
-
Collect all contaminated solid waste in a designated, leak-proof container lined with a yellow hazardous waste bag.
-
The container must be clearly labeled as "Trace Hazardous Pharmaceutical Waste" and should also indicate the presence of this compound.
-
Once the container is full, securely seal the bag and the container.
-
Store in the hazardous waste accumulation area for pickup by a certified hazardous waste management company for incineration.
-
Contaminated Sharps (Needles, Syringes, etc.)
-
Waste Classification: Hazardous pharmaceutical sharps waste.
-
Procedure:
-
Immediately place all sharps contaminated with this compound into a designated, puncture-resistant sharps container specifically for hazardous pharmaceutical waste. This container is typically yellow.
-
Do not overfill the sharps container.
-
Once the container is full, securely close and seal it.
-
Label the container as "Hazardous Pharmaceutical Sharps Waste" with the identity of the contaminant (this compound).
-
Store in the hazardous waste accumulation area for pickup and disposal via incineration.
-
Contaminated Solutions
-
Waste Classification: Bulk hazardous liquid pharmaceutical waste.
-
Procedure:
-
Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof, and chemically compatible container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Clearly label the container as "Hazardous Liquid Waste: this compound" and include the solvent composition.
-
Store the sealed container in a secondary containment bin within the hazardous waste accumulation area.
-
Arrange for disposal through a certified hazardous waste management company.
-
Summary of Disposal Procedures
| Waste Type | Container | Disposal Method |
| Unused/Expired this compound | Original or compatible, sealed, and labeled hazardous waste container. | Collection by a certified hazardous waste contractor for incineration. |
| Contaminated Labware and Debris | Leak-proof container with a yellow hazardous waste bag, labeled "Trace Hazardous Pharmaceutical Waste." | Collection by a certified hazardous waste contractor for incineration. |
| Contaminated Sharps | Puncture-resistant, yellow sharps container labeled "Hazardous Pharmaceutical Sharps Waste." | Collection by a certified hazardous waste contractor for incineration. |
| Contaminated Solutions | Leak-proof, compatible container with secondary containment, labeled "Hazardous Liquid Waste." | Collection by a certified hazardous waste contractor for treatment and disposal. |
Experimental Protocols
Currently, there are no standardized experimental protocols for the in-lab neutralization or degradation of this compound for disposal purposes. Due to its hazardous nature, such procedures are not recommended. The established and safest protocol is collection and disposal by a licensed hazardous waste management service.
This compound Disposal Workflow
References
Essential Safety and Logistical Information for Handling Molidustat Sodium
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides procedural guidance for the safe use of Molidustat Sodium in a laboratory setting.
Hazard Identification and Personal Protective Equipment
Molidustat is classified as harmful if swallowed, may damage fertility or the unborn child, and causes damage to organs through prolonged or repeated exposure[1]. Therefore, stringent adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE):
A comprehensive set of personal protective equipment must be worn at all times when handling this compound. This includes:
-
Eye Protection: Use safety glasses with side-shields or goggles that are tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU)[2].
-
Hand Protection: Wear protective gloves. It is crucial to inspect gloves prior to use and use a proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices[2].
-
Skin and Body Protection: Impervious clothing is required to prevent skin contact[1].
-
Respiratory Protection: A suitable respirator should be used, especially in situations where dust or aerosol formation is possible. Work should be conducted in an area with appropriate exhaust ventilation[1][3].
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, providing a quick reference for storage and handling.
| Parameter | Value | Source |
| Storage Temperature (Short Term) | 0 - 4 °C (days to weeks) | [4] |
| Storage Temperature (Long Term) | -20 °C (months to years) | [4] |
| Stock Solution Storage | -80°C (1 year); -20°C (6 months) | [5] |
| IC50 PHD1 | 480 nM | [5][6] |
| IC50 PHD2 | 280 nM | [5][6] |
| IC50 PHD3 | 450 nM | [5][6] |
Experimental Protocol: Safe Handling, Storage, and Disposal Workflow
Adherence to a strict, step-by-step protocol is essential for minimizing risk and ensuring the integrity of the compound.
1. Preparation and Handling:
-
Pre-Handling: Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood. Don all required PPE as specified above.
-
Handling: Avoid inhalation of dust or aerosols and prevent contact with eyes and skin[3]. Do not eat, drink, or smoke when using this product[1].
-
Weighing: If weighing the solid form, do so in a contained environment to prevent dust generation.
-
Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid splashing. Molidustat is soluble in DMSO[7].
2. Storage:
-
Container: Keep the container tightly closed in a dry and well-ventilated place[2].
-
Temperature: Store the compound at the recommended temperatures as detailed in the table above to ensure its stability[4][5]. Store in a locked-up area[1].
3. Spill Management:
-
Immediate Action: In case of a spill, evacuate personnel to a safe area[1].
-
Containment: Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains or water courses[1][2].
-
Clean-up: For solid spills, pick up and arrange disposal without creating dust. Sweep up and shovel the material into a suitable, closed container for disposal[2]. For liquid spills, absorb with a finely-powdered liquid-binding material (e.g., diatomite, universal binders)[1].
-
Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol[1].
4. Disposal:
-
Waste Container: Dispose of this compound and any contaminated materials in a suitable, closed container labeled for chemical waste.
-
Regulations: All disposal must be in accordance with local, state, and federal regulations[1]. Do not let the product enter drains[2].
Visual Workflow for Safe Handling of this compound
The following diagram illustrates the logical flow of operations for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for this compound Handling.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
